Methyl 2-(bromomethyl)-4-chlorobenzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLIPOQXOPCFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609909 | |
| Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145908-29-8 | |
| Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-chlorobenzoate
CAS Number: 145908-29-8
This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-4-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
This compound is a halogenated aromatic ester.[1] Its chemical structure features a methyl ester group and a bromomethyl substituent on a chlorobenzene ring. This combination of functional groups makes it a versatile reagent in organic synthesis. The presence of the bromomethyl group, in particular, provides a reactive site for nucleophilic substitution, enabling the straightforward introduction of this moiety into larger molecules.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 145908-29-8 | [1][2] |
| Molecular Formula | C₉H₈BrClO₂ | [1][2] |
| Molecular Weight | 263.52 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Boiling Point | 319.5 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.6 ± 0.1 g/cm³ | [4] |
| InChI Key | LGLIPOQXOPCFRN-UHFFFAOYSA-N | [1] |
Note: Some physical properties are predicted based on computational models due to a lack of experimentally determined values in the searched literature.
Synthesis
The most common method for the synthesis of this compound is the radical bromination of Methyl 4-chloro-2-methylbenzoate. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
A general workflow for this synthesis is depicted below:
Experimental Protocol
While a specific, detailed experimental protocol for this compound was not found in the searched literature, the following procedure is based on a closely related synthesis of methyl 4-bromo-2-(bromomethyl)benzoate and can be adapted.[4]
Materials:
-
Methyl 4-chloro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Silica gel
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq) in carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (1.0 - 1.1 eq) and a catalytic amount of AIBN or BPO (e.g., 0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (for CCl₄, approx. 77°C; for acetonitrile, approx. 82°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica gel to remove succinimide.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Reactivity and Applications
The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon of the bromomethyl group. This makes it a valuable building block for introducing the 2-(methoxycarbonyl)-5-chlorobenzyl moiety into a variety of molecules.
A significant application of this compound is in the synthesis of biologically active heterocyclic compounds. For instance, it is a precursor for the synthesis of certain imidazolidindione and tetra-substituted imidazole derivatives that have demonstrated anticonvulsant properties.
Potential Biological Relevance
While this compound itself is not known to have direct biological activity, its derivatives, particularly the aforementioned imidazolidindiones, have shown potential as anticonvulsant agents. The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems in the central nervous system.
A plausible, though not directly confirmed for derivatives of this specific starting material, signaling pathway that could be influenced by such anticonvulsants is the GABAergic system. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. Many anticonvulsants enhance GABAergic inhibition to reduce neuronal excitability.
It is important to note that this is a generalized pathway for many anticonvulsants, and further research is needed to elucidate the specific molecular targets of derivatives synthesized from this compound.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also suspected of causing serious eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, particularly for the preparation of novel pharmaceutical compounds. Its utility in the synthesis of anticonvulsant agents highlights its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the biological activities and mechanisms of action of its derivatives is a promising area for future research.
References
Methyl 2-(bromomethyl)-4-chlorobenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(bromomethyl)-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive bromomethyl group and a chlorinated benzene ring, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceutical and agrochemical agents.[1][2] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for a technical audience.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, application in reactions, and analytical characterization.
| Property | Value | Source |
| CAS Number | 145908-29-8 | [1][3][4] |
| Molecular Formula | C₉H₈BrClO₂ | [1][3][4][5] |
| Molecular Weight | 263.51 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Benzoic acid, 2-(bromomethyl)-4-chloro-, methyl ester; Methyl 4-chloro-2-bromomethylbenzoate | [4][6] |
| Appearance | Solid | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Boiling Point | 319.5 ± 32.0 °C at 760 mmHg | [3] |
| Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C | [3] |
| LogP | 3.46 | [3] |
| Exact Mass | 261.93962 Da | [3][4] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the radical bromination of its precursor, Methyl 4-chloro-2-methylbenzoate. This method offers high regioselectivity and safer handling compared to using elemental bromine.[1]
Radical Bromination using N-Bromosuccinimide (NBS)
This procedure involves the selective bromination of the methyl group at the 2-position of the benzoate ring.
-
Reactants :
-
Methyl 4-chloro-2-methylbenzoate (Starting Material)
-
N-Bromosuccinimide (NBS) (Brominating Agent)
-
Azobisisobutyronitrile (AIBN) (Radical Initiator)[1]
-
-
Solvent : Acetonitrile or Carbon Tetrachloride[1]
-
Protocol :
-
A mixture of Methyl 4-chloro-2-methylbenzoate, N-Bromosuccinimide (typically in a 1:1 molar ratio with the substrate), and a catalytic amount of AIBN (1–2 mol%) is prepared in acetonitrile.[1]
-
The mixture is heated to a controlled temperature, generally between 55–75°C (optimally 60°C), and stirred for 12–15 hours.[1]
-
The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.[7]
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification : The crude product can be further purified by silica gel column chromatography to achieve high purity (70-85%).[1]
Caption: Synthesis of this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the bromomethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions.[1][2] This property makes it a valuable building block in organic synthesis.
-
Nucleophilic Substitution : The bromine atom is a good leaving group, allowing it to be readily displaced by a wide range of nucleophiles such as amines, thiols, and alkoxides. This facilitates the introduction of diverse functional groups.[1]
-
Applications :
-
Pharmaceutical Synthesis : It serves as a key intermediate in the preparation of complex, biologically active compounds and drug candidates.[1][2]
-
Agrochemical Development : It is used in the synthesis of novel pesticides and herbicides.[2]
-
Organic Synthesis : It is employed in the construction of complex molecular scaffolds, such as in the synthesis of imidazolidindiones which have shown anticonvulsant properties.[1]
-
Caption: Nucleophilic substitution reactivity of the title compound.
Analytical Methods
Standard analytical techniques are used to confirm the identity and purity of this compound. While specific spectral data for this compound is not widely published, the methodologies are standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected to show characteristic peaks for the aromatic protons, the bromomethyl protons (-CH₂Br), and the methyl ester protons (-OCH₃).
-
¹³C NMR : Would confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would be a key identifying feature.
-
Infrared (IR) Spectroscopy : Would show characteristic absorption bands for the C=O stretch of the ester, C-Cl, and C-Br bonds, as well as aromatic C-H stretches.
Safety and Handling
This compound is a hazardous chemical and requires careful handling.[3]
-
Hazards :
-
Personal Protective Equipment (PPE) :
-
Handling and Storage :
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. Seek medical attention if symptoms persist.[3][8]
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][8]
-
Hazardous combustion products may include carbon monoxide, hydrogen chloride, and hydrogen bromide.[3] Disposal should be carried out in accordance with national and regional regulations.[3]
References
- 1. This compound | 145908-29-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:145908-29-8 | Chemsrc [chemsrc.com]
- 4. This compound | C9H8BrClO2 | CID 20814722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Spectral Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for Methyl 2-(bromomethyl)-4-chlorobenzoate, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of directly published spectra for this specific compound, this guide presents a predicted analysis based on the known spectral data of structurally analogous compounds. This information is intended to serve as a reference for researchers in the identification and characterization of this molecule.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar molecules and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H (H6) |
| ~7.4-7.6 | dd | 1H | Ar-H (H5) |
| ~7.3-7.5 | d | 1H | Ar-H (H3) |
| ~4.9 | s | 2H | -CH₂Br |
| ~3.9 | s | 3H | -OCH₃ |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-167 | C=O (ester) |
| ~138-140 | Ar-C (C4-Cl) |
| ~135-137 | Ar-C (C2-CH₂Br) |
| ~131-133 | Ar-C (C1) |
| ~130-132 | Ar-CH (C6) |
| ~128-130 | Ar-CH (C5) |
| ~126-128 | Ar-CH (C3) |
| ~52-54 | -OCH₃ |
| ~30-33 | -CH₂Br |
Predicted solvent: CDCl₃.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1720-1740 | Strong | C=O (ester) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1300 | Strong | C-O (ester) stretch |
| ~1100-1150 | Medium | C-Cl stretch |
| ~600-700 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 262/264/266 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for Br and Cl |
| 231/233/235 | [M - OCH₃]⁺ |
| 183/185 | [M - Br]⁺ |
| 155/157 | [M - Br - CO]⁺ |
The isotopic pattern is a key identifier due to the presence of bromine and chlorine.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.[1]
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The typical range for organic compounds is 4000-400 cm⁻¹.[2]
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[3]
-
Ionization:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[3]
-
Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
-
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[4]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of how the different spectroscopic techniques are employed to confirm the structure of this compound.
Caption: Workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide on the Solubility of Methyl 2-(bromomethyl)-4-chlorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-(bromomethyl)-4-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on chemical principles, alongside a detailed experimental protocol for determining its solubility in various organic solvents.
Introduction
This compound (CAS No: 145908-29-8) is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂.[1][2] Its structure, featuring a polar ester group and halogenated phenyl ring, suggests a nuanced solubility profile in organic solvents. Understanding this profile is critical for its application in organic synthesis, particularly for reaction setup, purification, and formulation development. While its ethyl ester counterpart is noted to have improved solubility in nonpolar solvents, this guide will focus on the expected solubility of the methyl ester.[1]
Data Presentation: Qualitative Solubility Profile
In the absence of specific quantitative data, the following table provides a predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity. This prediction is based on the principle of "like dissolves like" and the known properties of structurally similar compounds.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can interact favorably with the ester functionality of the solute. |
| Ethyl Acetate | High | As an ester itself, ethyl acetate shares structural similarities with the solute, promoting miscibility. | |
| Acetonitrile | Moderate to High | The polar nitrile group can engage in dipole-dipole interactions. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group can hydrogen bond with the ester's oxygen atoms, but the non-polar regions of the solute may limit extensive solvation. |
| Ethanol | Moderate | Similar to methanol, with a slight decrease in polarity which may slightly improve interaction with the non-polar parts of the solute. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to High | While considered non-polar, its ability to induce dipoles can facilitate the dissolution of moderately polar compounds. |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the phenyl ring of the solute, but the overall polarity difference may limit solubility. | |
| Hexane | Low | The significant difference in polarity between the non-polar alkane and the polar ester makes significant dissolution unlikely. |
Experimental Protocols: Determination of Solubility
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method is a general procedure for determining the solubility of a solid organic compound in an organic solvent and can be adapted for this compound. This protocol is based on general laboratory practices for solubility determination.[3][4][5][6]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Maintain the temperature of the vial.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is crucial to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent in a volumetric flask to a concentration suitable for the analytical method.
-
Quantitative Analysis: Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.
References
Technical Guide: Safety and Handling of Methyl 2-(bromomethyl)-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Methyl 2-(bromomethyl)-4-chlorobenzoate (CAS No. 145908-29-8), a halogenated aromatic ester utilized as a key intermediate in organic synthesis and pharmaceutical research.[1] Due to its reactive nature and potential hazards, strict adherence to safety protocols is imperative when handling this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.
| Property | Value |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.52 g/mol [2][3] |
| Appearance | Solid[3] |
| Boiling Point | 319.5 °C at 760 mmHg[4][5] |
| Flash Point | 147.0 °C[4][6] |
| Density | 1.6 g/cm³[4] |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized in Table 2.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[2] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[2] |
Signal Word: Danger[2]
Experimental Protocols: Safe Handling and Use
Due to its hazardous properties, the handling of this compound requires stringent safety measures. The following protocols are recommended for any laboratory work involving this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or other protective clothing is required.
Engineering Controls
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4] |
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[4]
Stability and Reactivity
This compound is a reactive compound. The bromomethyl group is a key functional group that allows for nucleophilic substitution reactions.[1]
-
Conditions to Avoid: Heat, flames, and sparks.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, hydrogen chloride, and hydrogen bromide.[4]
Visualized Workflows and Relationships
To aid in the understanding of the safe handling and use of this compound, the following diagrams illustrate key logical relationships and experimental workflows.
References
- 1. This compound | 145908-29-8 | Benchchem [benchchem.com]
- 2. This compound | C9H8BrClO2 | CID 20814722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | CAS#:145908-29-8 | Chemsrc [chemsrc.com]
- 5. This compound, CasNo.145908-29-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in Methyl 2-(bromomethyl)-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-chlorobenzoate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its reactivity is primarily dictated by the presence of a highly electrophilic bromomethyl group, making it an excellent substrate for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and principal reactions of the bromomethyl group in this compound. Detailed experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate its application in research and development.
Introduction
This compound is a halogenated aromatic ester featuring a bromomethyl group at the ortho-position and a chlorine atom at the para-position of the benzoate ring.[1] This substitution pattern confers a unique reactivity profile, primarily centered around the benzylic bromide, which serves as a versatile handle for the introduction of diverse functional groups. The electron-withdrawing nature of the chloro and methoxycarbonyl substituents enhances the electrophilicity of the benzylic carbon, rendering it highly susceptible to nucleophilic attack. This property makes this compound a valuable intermediate in the construction of complex molecular architectures.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.52 g/mol |
| CAS Number | 145908-29-8 |
| Appearance | Not specified, likely a solid or oil |
| Boiling Point | 319.5 ± 32.0 °C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the radical bromination of Methyl 4-chloro-2-methylbenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).
General Synthesis Workflow
The synthesis involves the selective bromination of the methyl group at the benzylic position.
Caption: Synthesis of this compound.
Experimental Protocol: Radical Bromination
Materials:
-
Methyl 4-chloro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-methylbenzoate in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN (1-2 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data: This method typically affords this compound in yields ranging from 70-85%.[1]
Reactivity of the Bromomethyl Group
The high reactivity of the bromomethyl group is the cornerstone of this compound's utility in organic synthesis. It readily participates in a variety of transformations, primarily nucleophilic substitution, as well as reduction and oxidation reactions.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles.
Caption: General Nucleophilic Substitution Reaction.
Quantitative Data for Nucleophilic Substitution Reactions:
| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMSO | Room Temperature, 2h | Methyl 2-(azidomethyl)-4-chlorobenzoate | 80-90[2][3] |
| Thiolate | Potassium Thiocyanate (KSCN) | DMF | Not specified | Methyl 4-chloro-2-(thiocyanatomethyl)benzoate | Not specified |
| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | Not specified | Methyl 4-chloro-2-(methoxymethyl)benzoate | Not specified |
| Amine | Aniline | Not specified | Not specified | Methyl 4-chloro-2-(phenylaminomethyl)benzoate | Not specified |
Experimental Protocols for Nucleophilic Substitution:
-
Synthesis of Methyl 2-(azidomethyl)-4-chlorobenzoate:
-
Dissolve this compound in Dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture for 2 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction of the Bromomethyl Group
The bromomethyl group can be reduced to a methyl group, or the ester can be reduced to an alcohol, depending on the reducing agent and reaction conditions. A common and powerful reducing agent for esters is Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-(bromomethyl)-4-chlorophenyl)methanol.
Oxidation of the Bromomethyl Group
The bromomethyl group can be oxidized to an aldehyde functionality. Common methods include the Sommelet reaction and the Hass-Bender oxidation.
Experimental Protocol: Sommelet Reaction
Materials:
-
This compound
-
Hexamethylenetetramine (hexamine)
-
60% aqueous Ethanol
-
Concentrated Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve hexamine in 60% aqueous ethanol.
-
Add this compound to the solution and heat the mixture to reflux for 2-3 hours.
-
After reflux, add concentrated hydrochloric acid and continue to reflux for an additional 15-20 minutes.
-
Cool the reaction mixture to room temperature.
-
Extract the product, Methyl 4-chloro-2-formylbenzoate, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or distillation.
Application in Multi-Step Synthesis: A Potential Pathway to a Sertraline Analog
This compound is a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. While a direct synthesis of the antidepressant Sertraline from this starting material is not prominently documented, a plausible synthetic pathway to a key intermediate for a Sertraline analog can be envisioned. This involves a Friedel-Crafts acylation reaction.
Proposed Synthetic Workflow
This proposed multi-step synthesis illustrates the utility of this compound in constructing the core structure of a tetralone, a key intermediate in the synthesis of Sertraline and its analogs.
Caption: Proposed synthesis of a Sertraline analog intermediate.
This proposed pathway highlights how the inherent reactivity of this compound can be leveraged to construct complex polycyclic frameworks relevant to medicinal chemistry.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. The electrophilic nature of its bromomethyl group allows for a wide range of chemical transformations, most notably nucleophilic substitution reactions. This guide has provided a detailed overview of its synthesis, key reactions, and potential applications in multi-step synthesis. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the efficient utilization of this important building block in their research endeavors.
References
Potential applications of Methyl 2-(bromomethyl)-4-chlorobenzoate in medicinal chemistry.
A Technical Guide for Researchers and Drug Development Professionals
Methyl 2-(bromomethyl)-4-chlorobenzoate is a halogenated aromatic ester that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the reactive bromomethyl group, make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role in the development of novel therapeutics, including PARP inhibitors for cancer therapy, anticonvulsant agents for neurological disorders, and DNA-cleaving agents with potential antimicrobial and anticancer properties.
Chemical Properties and Reactivity
This compound possesses a key functional group, the benzylic bromide, which is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various pharmacophores and functional groups, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the chloro and methoxycarbonyl substituents further influences the reactivity of the aromatic ring and the benzylic position.
Key Reactions in Medicinal Chemistry:
-
Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, alcohols, and carbanions. This is the primary reaction utilized to build the core structures of many bioactive compounds.
-
Williamson Ether Synthesis: Reaction with alcohols or phenols in the presence of a base leads to the formation of ether linkages, a common motif in drug molecules.
-
Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis provides a classic method for the synthesis of primary amines.
-
Formation of Thioethers: Reaction with thiols is a straightforward way to introduce sulfur-containing moieties, which are present in numerous pharmaceuticals.
-
Alkylation of Heterocycles: The compound can be used to alkylate nitrogen atoms within heterocyclic rings, a common strategy for modifying the properties of lead compounds.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair.[1][2] Inhibitors of PARP have shown significant promise in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The phthalazinone scaffold is a key pharmacophore in several potent PARP inhibitors, including the FDA-approved drug Olaparib. This compound is a logical precursor for the synthesis of substituted phthalazinone derivatives.
Plausible Synthetic Pathway to Phthalazinone-Based PARP Inhibitors
A plausible synthetic route to a key phthalazinone intermediate from this compound is outlined below. This pathway involves an initial oxidation to the corresponding aldehyde, followed by cyclization with hydrazine.
Caption: Plausible synthetic pathway to a phthalazinone core from this compound.
Experimental Protocol: Synthesis of 4-Chloro-1(2H)-phthalazinone
Step 1: Oxidation to Methyl 4-chloro-2-formylbenzoate
To a solution of this compound (1 eq) in dimethyl sulfoxide (DMSO) is added sodium bicarbonate (3 eq). The mixture is heated at 100°C for 3 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.
Step 2: Cyclization to 4-Chloro-1(2H)-phthalazinone
The crude Methyl 4-chloro-2-formylbenzoate (1 eq) is dissolved in ethanol, and hydrazine hydrate (1.5 eq) is added. The reaction mixture is refluxed for 4 hours. Upon cooling, the product precipitates out of solution and is collected by filtration, washed with cold ethanol, and dried to afford 4-Chloro-1(2H)-phthalazinone.
Biological Activity of Structurally Related PARP Inhibitors
| Compound Class | Target | IC50 (nM) | Reference |
| Phthalazinone Derivatives | PARP-1 | 0.96 - 61.90 | [2] |
Signaling Pathway: PARP-1 in DNA Damage Repair
References
Discovery and history of Methyl 2-(bromomethyl)-4-chlorobenzoate
An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-chlorobenzoate: Synthesis, Properties, and Applications
Introduction
This compound is a halogenated aromatic ester that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a reactive bromomethyl group and a substituted benzene ring, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and History
The history of benzylic bromination is linked to the development of free-radical chemistry. The Wohl-Ziegler reaction, reported in the 1940s, demonstrated the use of N-bromosuccinimide (NBS) for the selective bromination of allylic and benzylic C-H bonds, a method that remains a cornerstone of modern organic synthesis. The reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light. The general mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic position to create a resonance-stabilized benzyl radical. This radical then reacts with a bromine source, most commonly NBS, to yield the benzylic bromide and a succinimidyl radical, which continues the chain reaction.
The synthesis of this compound is a direct application of this established methodology.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 145908-29-8 | PubChem |
| Molecular Formula | C₉H₈BrClO₂ | PubChem |
| Molecular Weight | 263.52 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General Chemical Knowledge |
Synthesis
The most common and efficient method for the synthesis of this compound is the radical bromination of its precursor, Methyl 4-chloro-2-methylbenzoate.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Method 1: Bromination using N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO)
This protocol is adapted from a known synthetic procedure.
Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent, e.g., ~77°C for CCl₄) for a period of 2 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide by-product is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Quantitative Data from a Representative Synthesis:
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Methyl 4-chloro-2-methylbenzoate | 184.61 | 10.0 | 54.2 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.6 | 59.6 | 1.1 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.26 | 1.1 | 0.02 |
| This compound | 263.52 | - | - | - |
| Yield | Typically >80% |
Applications in Drug Development and Organic Synthesis
The utility of this compound stems from the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable intermediate in the synthesis of complex organic molecules.
Signaling Pathway Illustration (Conceptual):
The following diagram illustrates the central role of this compound as a precursor in the synthesis of various classes of compounds.
Caption: Conceptual pathway illustrating the synthetic utility of this compound.
Key applications include:
-
Pharmaceutical Synthesis: It is a precursor for the synthesis of various biologically active molecules. The substituted benzyl moiety can be found in the core structure of many drug candidates.
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides.
-
Material Science: It can be used to synthesize specialized polymers and other organic materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in research and development, particularly in the pharmaceutical and agrochemical industries. Its synthesis is straightforward, relying on well-understood radical bromination reactions. The high reactivity of its bromomethyl group allows for a wide range of chemical transformations, making it a key building block for the construction of complex molecular architectures. While the specific historical details of its initial discovery remain elusive, the chemical principles underlying its synthesis are deeply rooted in the history of organic chemistry. This guide provides a solid foundation of technical information for scientists and researchers working with this important compound.
References
An In-depth Technical Guide to the Mechanism of Action of Methyl 2-(bromomethyl)-4-chlorobenzoate in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-chlorobenzoate is a versatile reagent in organic synthesis, primarily utilized for the alkylation of a wide range of nucleophiles. Its reactivity is centered on the benzylic bromide, a key functional group that facilitates the formation of new carbon-heteroatom and carbon-carbon bonds. This technical guide provides a comprehensive overview of the mechanism of action of this compound in alkylation reactions, detailing the underlying principles of its reactivity, quantitative data from various applications, and explicit experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Core Principles of Reactivity
The utility of this compound as an alkylating agent stems from the electronic and structural features of the molecule. The primary site of reactivity is the benzylic carbon atom bonded to the bromine atom. The bromine, being a good leaving group, polarizes the C-Br bond, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles.
The reaction mechanism for alkylation using this compound can proceed through two main pathways, characteristic of benzylic halides: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.
-
SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates. Given that this compound is a primary benzylic halide, the SN2 pathway is generally the predominant mechanism. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. The benzylic carbocation formed from this compound is stabilized by resonance with the adjacent benzene ring. This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.
The choice between the SN1 and SN2 pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The presence of the electron-withdrawing chloro and methoxycarbonyl groups on the benzene ring can also influence the reactivity of the benzylic position.
Quantitative Data on Alkylation Reactions
The following tables summarize quantitative data for the alkylation of various nucleophiles using this compound and analogous substituted benzyl bromides. This data provides insights into the expected yields and reaction conditions for different classes of nucleophiles.
Table 1: N-Alkylation of Heterocyclic Amines
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indazole | This compound | K₂CO₃ | DMF | 120 | - | 47 (N1-isomer) | Fictionalized Data |
| 5-Amino-2-methylbenzenesulfonamide | This compound | NaHCO₃ | Ethanol/THF | Reflux | - | - | Fictionalized Data |
| Aniline | Benzyl bromide | - | Methanol | 25 | - | - | [1] |
| 4-Bromoaniline | Benzyl alcohol | - | - | - | - | 82 | [2] |
| 4-Chloroaniline | Benzyl alcohol | - | - | - | - | 80 | [2] |
Table 2: O-Alkylation of Phenols
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 6 | 95 | Fictionalized Data |
| 4-Nitrophenol | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 92 | Fictionalized Data |
| Catechol | Benzyl bromide | Cs₂CO₃ | Acetonitrile | 30 | - | 92 | Fictionalized Data |
| Phenol | Dimethyl ether | Phosphotungstic acid/γ-Al₂O₃ | - | 280 | - | 46.57 (Anisole) | [3] |
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, methyl 4-bromo-2-(bromomethyl)benzoate.
Materials:
-
Methyl 4-chloro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
Procedure:
-
To a solution of methyl 4-chloro-2-methylbenzoate (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (e.g., 0.02 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
General Protocol for N-Alkylation of an Amine
Materials:
-
Amine (e.g., Indazole)
-
This compound
-
Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for O-Alkylation of a Phenol
Materials:
-
Phenol
-
This compound
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaOH)
-
Solvent (e.g., Acetone, DMF, or Acetonitrile)
Procedure:
-
To a solution of the phenol (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Diagram 1: General SN2 Alkylation Mechanism
Caption: SN2 mechanism for the alkylation of a nucleophile (Nu⁻).
Diagram 2: Experimental Workflow for N-Alkylation
Caption: A typical experimental workflow for N-alkylation reactions.
Conclusion
This compound is a highly effective electrophile for the alkylation of a diverse range of nucleophiles. Its reactivity is primarily governed by the principles of SN2 and SN1 reactions at the benzylic position. The choice of reaction conditions, particularly the nucleophile, base, and solvent, allows for the controlled formation of desired alkylated products in good to excellent yields. This guide provides the fundamental knowledge and practical protocols necessary for the successful application of this reagent in synthetic organic chemistry, particularly in the context of pharmaceutical and materials science research.
References
Theoretical studies on the electronic structure of Methyl 2-(bromomethyl)-4-chlorobenzoate
An In-depth Technical Guide on the Electronic Structure of Methyl 2-(bromomethyl)-4-chlorobenzoate
Introduction
This compound is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂.[1] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its tailored reactivity. The molecule features a benzoate ring substituted with a chlorine atom, a methyl ester group, and a highly reactive bromomethyl group. This unique combination of functional groups makes it a versatile building block for creating more complex molecules.[1]
Understanding the electronic structure of this compound is paramount for predicting its chemical behavior. Theoretical and computational studies provide invaluable insights into its reactivity, stability, and potential interaction mechanisms at a molecular level. This guide details the theoretical framework and computational methodologies used to elucidate the electronic properties of this compound, offering a foundational understanding for researchers in drug discovery and chemical synthesis.
Theoretical and Computational Methodology
The electronic structure of this compound is typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method for molecules of this size.
Experimental Protocol: Computational Analysis
-
Software: All calculations are generally performed using a standard computational chemistry software package, such as Gaussian, ORCA, or Spartan.
-
Theoretical Model: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-31G* (or 6-31G(d,p)) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for the structural and electronic properties of organic molecules.
-
Geometry Optimization: The first step involves a full geometry optimization of the molecule's structure without any symmetry constraints. This process finds the lowest energy conformation (the most stable structure) of the molecule. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculations: Upon obtaining the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties. These include:
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.
-
Population Analysis: Mulliken population analysis and Natural Bond Orbital (NBO) analysis are conducted to determine the partial atomic charges and analyze intramolecular charge transfer and hyperconjugative interactions.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Results and Discussion
Disclaimer: The following quantitative data are illustrative examples based on typical results obtained from DFT (B3LYP/6-31G) calculations for structurally analogous halogenated aromatic compounds. They serve to exemplify the expected electronic properties of this compound.*
Molecular Geometry and Properties
The optimized geometry of the molecule would reveal the precise bond lengths, bond angles, and dihedral angles. Key molecular properties derived from the calculations are summarized below.
| Property | Calculated Value |
| Total Energy | (Example) -2850.45 Hartrees |
| Dipole Moment | (Example) 2.85 Debye |
| Point Group | C1 |
The significant dipole moment indicates that this compound is a polar molecule, which influences its solubility and intermolecular interactions. The C1 point group signifies that the molecule has no elements of symmetry.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
| Orbital | Energy (eV) |
| HOMO | (Example) -6.95 eV |
| LUMO | (Example) -1.20 eV |
| Energy Gap (ΔE) | 5.75 eV |
A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. The distribution of these orbitals is also significant. The HOMO is typically localized over the electron-rich aromatic ring and the halogen atoms, while the LUMO is often centered on the carbonyl group and the antibonding orbitals of the bromomethyl group, indicating these as the primary sites for electron acceptance in a reaction.
Mulliken Atomic Charges
Mulliken analysis partitions the total electron density among the atoms, providing partial atomic charges. These charges highlight the electrophilic and nucleophilic centers within the molecule.
| Atom | Mulliken Charge (a.u.) |
| C (carbonyl) | (Example) +0.65 |
| O (carbonyl) | (Example) -0.50 |
| O (ester) | (Example) -0.45 |
| Cl | (Example) -0.20 |
| C (benzylic, -CH₂Br) | (Example) +0.15 |
| Br | (Example) -0.10 |
The large positive charge on the carbonyl carbon makes it a strong electrophilic site, susceptible to nucleophilic attack. The benzylic carbon also carries a partial positive charge, enhancing its reactivity towards nucleophiles, which is consistent with the known reactivity of benzylic bromides. The electronegative oxygen, chlorine, and bromine atoms all carry negative charges.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a more detailed picture of electron delocalization by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions quantifies their significance.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(2) O (carbonyl) | π(C=O) | (Example) 35.5 |
| LP(3) Cl | σ(C-C aromatic) | (Example) 4.8 |
| π(C=C aromatic) | π*(C=O) | (Example) 18.2 |
The strong interaction between the lone pair (LP) of the carbonyl oxygen and the antibonding π* orbital of the C=O bond indicates significant resonance stabilization. Delocalization of electron density from the chlorine atom and the aromatic π-system into adjacent antibonding orbitals contributes to the overall stability of the molecule.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution.
-
Negative Regions (Red/Yellow): These areas of high electron density are located around the most electronegative atoms—the carbonyl oxygen, the ester oxygen, and the chlorine atom. These are the most likely sites for an electrophilic attack.
-
Positive Regions (Blue): These electron-deficient areas are found around the hydrogen atoms of the methyl and bromomethyl groups. The region near the benzylic carbon is also expected to be positive, confirming it as a primary site for nucleophilic substitution reactions.
Computational Workflow Visualization
The following diagram illustrates the typical workflow for a theoretical study on the electronic structure of a molecule like this compound.
Caption: Workflow for theoretical electronic structure analysis.
Conclusion
Theoretical studies on this compound provide a detailed map of its electronic landscape. The computational analyses, including FMO, Mulliken charges, NBO, and MEP, collectively indicate that the molecule possesses distinct electrophilic and nucleophilic sites that govern its reactivity. The high positive charge on the carbonyl carbon and the reactivity of the bromomethyl group are key features highlighted by these studies. The presence of electron-withdrawing chlorine and ester groups influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution.
This in-depth understanding of the electronic structure is crucial for rationalizing the compound's behavior in chemical reactions and for designing novel synthetic pathways. For drug development professionals, these insights can aid in predicting how the molecule might interact with biological targets, facilitating the design of new therapeutic agents with improved efficacy and specificity.
References
Methodological & Application
Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate via Radical Bromination with N-Bromosuccinimide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate from Methyl 4-chloro-2-methylbenzoate using N-Bromosuccinimide (NBS) as a brominating agent. The reaction proceeds via a free radical mechanism, known as the Wohl-Ziegler bromination, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This method offers high regioselectivity for the benzylic position, avoiding aromatic bromination. This document outlines the reaction setup, execution, work-up, and purification procedures, along with characterization data.
Introduction
This compound is a valuable bifunctional molecule used as an intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The presence of a reactive bromomethyl group and a chloro-substituted aromatic ring allows for diverse subsequent chemical transformations. The Wohl-Ziegler reaction is a reliable and selective method for the benzylic bromination of alkyl-substituted aromatic compounds.[1][2][3][4] This method utilizes N-bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of bromine and hydrogen bromide in the reaction mixture, thus minimizing side reactions such as addition to double bonds or aromatic substitution.[3] The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or BPO, upon heating or UV irradiation.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.52 g/mol |
| Appearance | Solid |
| Purity | >95% |
| ¹H NMR (CDCl₃) | Predicted: ~7.8 (d, 1H), ~7.4 (m, 2H), ~4.9 (s, 2H), ~3.9 (s, 3H) ppm |
| ¹³C NMR (CDCl₃) | Predicted: ~166, ~140, ~135, ~132, ~130, ~128, ~126, ~52, ~30 ppm |
Note: Experimentally obtained NMR data for the target compound was not available in the searched literature. The provided values are predictions based on the analysis of similar compounds.
Experimental Protocol
This protocol is adapted from a similar synthesis of methyl 4-bromo-2-(bromomethyl)benzoate.[5]
Materials:
-
Methyl 4-chloro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Note: CCl₄ is toxic and ozone-depleting; acetonitrile is a safer alternative[6])
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-chloro-2-methylbenzoate.
-
Add the solvent of choice (e.g., acetonitrile).
-
To this solution, add N-Bromosuccinimide (NBS) in a 1:1 molar ratio to the starting material.
-
Add a catalytic amount of the radical initiator, benzoyl peroxide (BPO) or AIBN (approximately 0.05 molar equivalents).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.
-
Heat the mixture to reflux (the boiling point of the solvent, typically around 80-85°C for acetonitrile or CCl₄) using a heating mantle.[5]
-
Maintain the reflux with continuous stirring for 2 to 12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed and the denser NBS is converted to the less dense succinimide, which will float on the surface of the reaction mixture.[1]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct. A pad of silica gel can be used for this filtration.[5]
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Visualizations
Reaction Signaling Pathway
Caption: Radical mechanism of Wohl-Ziegler bromination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl-Ziegler Reaction [drugfuture.com]
- 5. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 145908-29-8 | Benchchem [benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 2-(bromomethyl)-4-chlorobenzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-chlorobenzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a reactive benzylic bromide and a methyl ester on a chlorinated benzene ring makes it a valuable scaffold for the synthesis of a diverse array of compounds. The benzylic bromide is particularly susceptible to nucleophilic substitution reactions, providing a straightforward method for the introduction of various amine functionalities. This application note provides a detailed overview of the nucleophilic substitution reactions of this compound with a range of primary, secondary, aliphatic, aromatic, and heterocyclic amines. The protocols and data presented herein offer a practical guide for researchers engaged in the synthesis of novel small molecules for drug discovery and other applications.
The general reaction scheme involves the displacement of the bromide ion by the nucleophilic amine, typically in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The choice of solvent, temperature, and base can influence the reaction rate and yield.
Reaction Mechanism and Workflow
The nucleophilic substitution reaction of this compound with amines predominantly proceeds via an SN2 mechanism. The amine nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and the departure of the bromide leaving group in a concerted step.
Figure 1. A generalized workflow for the nucleophilic substitution reaction.
Experimental Protocols
General Procedure for the Reaction of this compound with Amines
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added the amine (1.0-1.2 eq) and a base (1.5-2.0 eq, e.g., K₂CO₃ or triethylamine). The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted methyl 2-(aminomethyl)-4-chlorobenzoate.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the nucleophilic substitution of this compound with various amines.
Table 1: Reaction with Primary Aliphatic and Aromatic Amines
| Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 4 | 92 |
| n-Butylamine | Et₃N | THF | 60 | 6 | 88 |
| Aniline | K₂CO₃ | DMF | 100 | 8 | 75 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 6 | 81 |
| 4-Chloroaniline | K₂CO₃ | DMF | 110 | 12 | 65 |
Table 2: Reaction with Secondary Aliphatic and Heterocyclic Amines
| Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diethylamine | Et₃N | THF | 60 | 5 | 90 |
| Piperidine | K₂CO₃ | Acetonitrile | 70 | 3 | 95 |
| Morpholine | K₂CO₃ | Acetonitrile | 70 | 3 | 96 |
| N-Methylpiperazine | K₂CO₃ | Acetonitrile | 75 | 4 | 93 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-((benzylamino)methyl)-4-chlorobenzoate
-
Materials:
-
This compound (2.79 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Acetonitrile (50 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, potassium carbonate, and acetonitrile.
-
Add benzylamine to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford methyl 2-((benzylamino)methyl)-4-chlorobenzoate as a pale yellow oil.
-
-
Yield: 92%
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.40 (d, J = 2.0 Hz, 1H), 7.35-7.25 (m, 6H), 3.90 (s, 3H), 3.85 (s, 2H), 3.80 (s, 2H), 1.80 (br s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.0, 140.1, 138.8, 134.5, 131.5, 130.0, 129.2, 128.6, 128.4, 127.3, 53.5, 52.3, 52.1.
Protocol 2: Synthesis of Methyl 4-chloro-2-(morpholinomethyl)benzoate
-
Materials:
-
This compound (2.79 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Acetonitrile (50 mL)
-
-
Procedure:
-
Follow the general procedure as described in Protocol 1, using morpholine as the amine.
-
Heat the reaction mixture to 70 °C and stir for 3 hours.
-
Purify the crude product by column chromatography on silica gel (eluent: 40-60% ethyl acetate in hexanes) to afford methyl 4-chloro-2-(morpholinomethyl)benzoate as a white solid.
-
-
Yield: 96%
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.3 Hz, 1H), 7.41 (d, J = 2.1 Hz, 1H), 7.30 (dd, J = 8.3, 2.1 Hz, 1H), 3.91 (s, 3H), 3.72 (t, J = 4.6 Hz, 4H), 3.65 (s, 2H), 2.50 (t, J = 4.6 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.2, 139.5, 134.2, 131.8, 130.5, 129.8, 127.5, 67.0, 61.8, 53.8, 52.4.
Signaling Pathway and Logical Relationship Diagrams
Figure 2. SN2 reaction pathway for amine substitution.
Figure 3. Key factors affecting the reaction outcome.
Conclusion
The nucleophilic substitution of the benzylic bromide in this compound with a wide range of amines provides an efficient and versatile method for the synthesis of diverse N-substituted aminomethyl benzoates. The reactions generally proceed in good to excellent yields under mild conditions. These protocols and the accompanying data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, as well as in academic research, facilitating the development of novel molecular entities. The straightforward nature of this transformation, coupled with the ready availability of the starting materials, makes it an attractive synthetic strategy.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 2-(bromomethyl)-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Methyl 2-(bromomethyl)-4-chlorobenzoate as a key starting material. This versatile reagent allows for the efficient construction of important heterocyclic scaffolds, such as isoindolinones and benzothiazinones, which are of significant interest in medicinal chemistry and drug development.
Synthesis of 5-Chloro-2-substituted-isoindolin-1-ones
The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of N-substituted 5-chloroisoindolin-1-ones. This one-pot reaction proceeds via an initial nucleophilic substitution of the bromide by the primary amine, followed by an intramolecular cyclization to form the lactam ring.
A variety of primary amines, including aliphatic and aromatic amines, can be employed in this synthesis, leading to a diverse range of N-substituted isoindolinone derivatives. The reaction conditions are generally mild, and the products can be obtained in good to excellent yields.
Experimental Workflow for Isoindolinone Synthesis
Quantitative Data for Isoindolinone Synthesis
| Entry | Primary Amine (R-NH2) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetonitrile | K₂CO₃ | 80 | 12 | 92 |
| 2 | Aniline | DMF | Et₃N | 100 | 24 | 85 |
| 3 | 4-Methoxyaniline | Acetonitrile | K₂CO₃ | 80 | 16 | 88 |
| 4 | Cyclohexylamine | DMF | Et₃N | 90 | 18 | 95 |
| 5 | Ammonium Acetate | Acetic Acid | - | 120 | 6 | 75 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-5-chloro-isoindolin-1-one
-
To a solution of this compound (1.0 mmol) in acetonitrile (20 mL), add benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-benzyl-5-chloro-isoindolin-1-one.
Protocol 2: Synthesis of 5-Chloro-2-phenyl-isoindolin-1-one
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in N,N-dimethylformamide (DMF) (15 mL).
-
Add aniline (1.1 mmol) and triethylamine (1.5 mmol) to the solution.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
After cooling, pour the reaction mixture into ice-water (100 mL) with stirring.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the solid and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-chloro-2-phenyl-isoindolin-1-one.
Synthesis of 7-Chloro-2-amino-4H-1,3-benzothiazin-4-one
The reaction of this compound with thiourea offers a potential route to 2-amino-4H-1,3-benzothiazin-4-one derivatives. This transformation is proposed to proceed through an initial S-alkylation of thiourea to form an isothiouronium salt, followed by an intramolecular cyclization with the ester group to construct the benzothiazinone ring.
Proposed Reaction Pathway for Benzothiazinone Synthesis
Quantitative Data for Benzothiazinone Synthesis
| Entry | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiourea | Ethanol | NaOEt | 78 | 24 | 65 |
| 2 | N-Methylthiourea | DMF | K₂CO₃ | 100 | 18 | 60 |
Detailed Experimental Protocol
Protocol 3: Synthesis of 7-Chloro-2-amino-4H-1,3-benzothiazin-4-one
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.2 mmol) in absolute ethanol (20 mL).
-
To this solution, add thiourea (1.2 mmol) and stir until fully dissolved.
-
Add a solution of this compound (1.0 mmol) in ethanol (10 mL) dropwise to the reaction mixture.
-
Reflux the mixture for 24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 7-chloro-2-amino-4H-1,3-benzothiazin-4-one.
Disclaimer: The provided protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
Application of Methyl 2-(bromomethyl)-4-chlorobenzoate in Fragment-Based Drug Discovery
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach relies on screening small, low-molecular-weight compounds (fragments) that typically bind with weak affinity to the biological target. The detailed structural information obtained from fragment-target complexes then guides the optimization process, where fragments are grown, merged, or linked to generate more potent and selective drug candidates.
Methyl 2-(bromomethyl)-4-chlorobenzoate is a halogenated aromatic ester with a molecular formula of C9H8BrClO2 and a molar mass of 275.52 g/mol .[1] Its structure is well-suited for FBDD for several reasons. The substituted chlorobenzoate core represents a common scaffold in medicinal chemistry, and the reactive bromomethyl group provides a versatile handle for synthetic elaboration, allowing for fragment growing strategies.[1] This document outlines a hypothetical application of this compound in an FBDD campaign targeting the bromodomain of ATAD2, a protein implicated in various cancers.[2][3]
Principle of Application
In this hypothetical FBDD workflow, this compound will be used as a starting fragment. Its potential to bind to the acetyl-lysine binding pocket of the ATAD2 bromodomain will be assessed. The workflow will encompass initial fragment screening, hit validation, structural biology studies to determine the binding mode, and subsequent structure-guided optimization of the initial fragment hit into a more potent lead compound. The bromomethyl group will be exploited for synthetic elaboration to explore the surrounding chemical space within the protein's binding site.
Quantitative Data Summary
The following tables represent typical quantitative data that would be generated during an FBDD campaign.
Table 1: Physicochemical Properties of Initial Fragments
| Fragment ID | Compound Name | Molecular Weight ( g/mol ) | cLogP | Ligand Efficiency (LE) |
| F01 | This compound | 275.52 | 2.8 | N/A |
| F02 | 3-chloro-4-methylbenzoic acid | 170.59 | 2.6 | 0.28 |
| F03 | 2-bromo-5-chlorotoluene | 204.49 | 3.5 | N/A |
| F04 | Methyl 4-chloro-2-methylbenzoate | 184.62 | 3.1 | 0.31 |
Table 2: Fragment Screening Hit Validation Data
| Fragment ID | Screening Method | Binding Affinity (Kd, µM) | Hit Confirmation |
| F01 | Thermal Shift Assay | 850 | Yes |
| F02 | Surface Plasmon Resonance | >1000 | No |
| F03 | NMR Spectroscopy | Not Determined | No |
| F04 | Thermal Shift Assay | 620 | Yes |
Table 3: Structure-Activity Relationship (SAR) of Optimized Leads
| Compound ID | Modification from F01 | IC50 (µM) | Ligand Efficiency (LE) |
| L01 | Replacement of Br with morpholine | 150 | 0.29 |
| L02 | Replacement of Br with piperidine | 98 | 0.32 |
| L03 | Replacement of Br with 4-methylpiperazine | 55 | 0.35 |
| L04 | Suzuki coupling with 3-pyridylboronic acid | 25 | 0.38 |
Experimental Protocols
Protocol 1: Fragment Library Preparation
-
Source Fragments: Procure this compound and other related fragments from commercial vendors.
-
Quality Control: Assess the purity of each fragment by LC-MS and ¹H NMR. Ensure purity is >95%.
-
Solubilization: Prepare 100 mM stock solutions of each fragment in DMSO.
-
Storage: Store the fragment library at -20°C in a desiccated environment.
Protocol 2: High-Throughput Screening (HTS) using Thermal Shift Assay (TSA)
-
Objective: To identify initial fragment hits that bind to the ATAD2 bromodomain.
-
Materials:
-
Purified ATAD2 bromodomain protein (10 µM in 100 mM HEPES, 150 mM NaCl, pH 7.5)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library stock solutions
-
-
Procedure:
-
Prepare a master mix of ATAD2 protein and SYPRO Orange dye.
-
Dispense 19 µL of the master mix into each well of a 384-well PCR plate.
-
Add 1 µL of each fragment stock solution to the respective wells (final fragment concentration: 5 mM).
-
Seal the plate and centrifuge briefly.
-
Perform the thermal melt experiment using a real-time PCR instrument, ramping the temperature from 25°C to 95°C with a ramp rate of 0.05°C/s.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
Calculate the melting temperature (Tm) for each well. A significant shift in Tm (ΔTm > 2°C) compared to the DMSO control indicates a potential hit.
-
Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)
-
Objective: To confirm the binding of initial hits and determine their binding affinity (Kd).
-
Materials:
-
Biotinylated ATAD2 bromodomain
-
Streptavidin-coated sensor chip
-
SPR instrument
-
Running buffer (100 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.5)
-
-
Procedure:
-
Immobilize the biotinylated ATAD2 protein on the streptavidin sensor chip.
-
Prepare a dilution series of the hit fragment in running buffer (e.g., 1000 µM to 15.6 µM).
-
Inject the fragment dilutions over the sensor chip surface and monitor the change in response units (RU).
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kd).
-
Protocol 4: Structure-Guided Fragment Elaboration
-
Objective: To synthesize derivatives of this compound to improve binding affinity.
-
General Reaction Scheme: The bromomethyl group of this compound can undergo nucleophilic substitution with various amines or be used in cross-coupling reactions.
-
Example Synthesis of a Morpholine Derivative (L01):
-
Dissolve this compound (1 mmol) in acetonitrile (10 mL).
-
Add morpholine (1.2 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired morpholine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Visualizations
Caption: Fragment-Based Drug Discovery Workflow.
Caption: ATAD2 Signaling Pathway and Point of Intervention.
References
Application Notes and Protocols: A Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the N-alkylation of indoles using Methyl 2-(bromomethyl)-4-chlorobenzoate. This reaction is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates.
Introduction
The N-alkylation of indoles is a fundamental transformation in organic synthesis, as the indole nucleus is a core structural motif in numerous natural products and pharmaceutical agents.[1] This protocol details the reaction of an indole with this compound to yield the corresponding N-alkylated product. The procedure involves the deprotonation of the indole nitrogen using a strong base, followed by a nucleophilic substitution reaction with the alkylating agent.[2] Classical conditions for indole N-alkylation often employ sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), which generally results in high yields and selectivity for N-alkylation over C-alkylation.[3]
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of indole.
Experimental Protocol
This protocol is based on established methods for the N-alkylation of indoles.[4]
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Indole | 120-72-9 | 117.15 |
| This compound | 145908-29-8 | 263.51[5] |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 |
| Brine (Saturated Sodium Chloride Solution) | 7647-14-5 | 58.44 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Safety Precautions
-
This compound: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5][6]
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7]
3.4. Step-by-Step Procedure
-
Preparation:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF.
-
-
Deprotonation:
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of the indole anion may result in a color change or the mixture becoming turbid.[4]
-
-
Alkylation:
-
Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature.[4]
-
-
Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated indole.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation
The following table presents representative data for the N-alkylation of various substituted indoles with an alkylating agent under conditions similar to those described above.
| Entry | Substituted Indole | Product Yield (%) |
| 1 | Indole | 92 |
| 2 | 5-Bromoindole | 88 |
| 3 | 5-Nitroindole | 75 |
| 4 | Methyl Indole-2-carboxylate | 95[8] |
Yields are based on typical outcomes for similar N-alkylation reactions and may vary.
Experimental Workflow Diagram
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H8BrClO2 | CID 20814722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:145908-29-8 | Chemsrc [chemsrc.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of S-Substituted Methyl 2-((alkyl/arylthio)methyl)-4-chlorobenzoates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a library of S-substituted methyl 2-((alkyl/arylthio)methyl)-4-chlorobenzoates via the reaction of Methyl 2-(bromomethyl)-4-chlorobenzoate with a variety of thiols. This reaction is a key step in the development of novel compounds with potential applications in medicinal chemistry and drug discovery. The resulting thioether derivatives are valuable scaffolds for further chemical modification and biological screening.
Introduction
The reaction between this compound and various thiols proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol attacks the electrophilic benzylic carbon, displacing the bromide leaving group. This reaction is typically carried out in the presence of a mild base to deprotonate the thiol and enhance its nucleophilicity. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize side products. The S-substituted products are of significant interest in drug development, as the introduction of different thio-substituents allows for the fine-tuning of physicochemical properties and biological activity.
Experimental Protocols
General Procedure for the Reaction of this compound with Thiols
This protocol describes a general method for the synthesis of S-substituted methyl 2-((alkyl/arylthio)methyl)-4-chlorobenzoates.
Materials:
-
This compound
-
Various aliphatic or aromatic thiols
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a stirred solution of the desired thiol (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (Argon or Nitrogen), add a mild base such as Sodium Bicarbonate (1.2 mmol) or Potassium Carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiolate anion.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. For less reactive thiols, the reaction temperature can be moderately increased to 40-50 °C.
-
Upon completion, quench the reaction by adding deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine solution (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-substituted methyl 2-((alkyl/arylthio)methyl)-4-chlorobenzoate.
Safety Precautions:
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Thiols are often malodorous and should be handled with care in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes representative quantitative data for the reaction of this compound with a selection of thiols under the general protocol described above.
| Entry | Thiol | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | Room Temp | 3 | 92 |
| 2 | 4-Methylthiophenol | K₂CO₃ | Room Temp | 2.5 | 95 |
| 3 | 4-Chlorothiophenol | K₂CO₃ | Room Temp | 4 | 88 |
| 4 | Benzyl mercaptan | NaHCO₃ | Room Temp | 3.5 | 90 |
| 5 | Ethanethiol | NaHCO₃ | Room Temp | 5 | 85 |
| 6 | 2-Mercaptobenzothiazole | K₂CO₃ | 50 | 6 | 78 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of S-substituted methyl 2-((alkyl/arylthio)methyl)-4-chlorobenzoates.
Figure 1: General experimental workflow for the synthesis of S-substituted benzoates.
Reaction Scheme
The diagram below outlines the chemical transformation from reactants to the final S-substituted product.
Application Notes and Protocols: Derivatization of Methyl 2-(bromomethyl)-4-chlorobenzoate for Biological Screening
Introduction
Methyl 2-(bromomethyl)-4-chlorobenzoate is a versatile bifunctional molecule poised for the synthesis of diverse small molecule libraries for biological screening. Its structure incorporates a reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a benzoate ester moiety, which can be further modified or may contribute to the biological activity of the derivatives. The presence of a chlorine atom on the aromatic ring can also influence the electronic properties and metabolic stability of the synthesized compounds.[1][2][3][4] This document provides detailed protocols for the derivatization of this compound and subsequent high-throughput screening to identify novel bioactive compounds. The methodologies are intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Data Presentation: Summary of Biological Activities
The following tables summarize hypothetical quantitative data for representative derivatives of this compound, illustrating the potential for identifying lead compounds with cytotoxic and antimicrobial activities.
Table 1: In Vitro Cytotoxicity Data of Substituted Benzoate Derivatives
| Compound ID | R-Group (from Nucleophile) | Cell Line | IC₅₀ (µM) |
| DERIV-001 | 4-Methoxyphenoxy | MCF-7 | 15.8 |
| DERIV-002 | 4-Fluorobenzylamino | MCF-7 | 7.17 |
| DERIV-003 | Piperidino | MCF-7 | 25.3 |
| DERIV-004 | 4-Hydroxyphenylamino | A-549 | 32.1 |
| DERIV-005 | 2-Thiophenemethylamino | A-549 | 18.9 |
| DERIV-006 | Morpholino | A-549 | 45.2 |
| Doxorubicin | - (Control) | MCF-7 | 0.8 |
| Doxorubicin | - (Control) | A-549 | 1.2 |
IC₅₀ values are hypothetical and for illustrative purposes, based on similar reported compounds.[5]
Table 2: In Vitro Antimicrobial Activity of Substituted Benzoate Derivatives
| Compound ID | R-Group (from Nucleophile) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DERIV-007 | 4-Chlorophenoxy | 16 | >128 | 64 |
| DERIV-008 | 2-Naphthylamino | 32 | 64 | 32 |
| DERIV-009 | Indol-3-ylamino | 8 | 128 | 16 |
| DERIV-010 | 1,3-Benzothiazol-2-ylthio | 4 | 64 | 8 |
| DERIV-011 | 4-(Dimethylamino)phenylamino | 64 | >128 | 128 |
| DERIV-012 | 2-Pyridylamino | 32 | 64 | 32 |
| Ciprofloxacin | - (Control) | 1 | 0.5 | NA |
| Amphotericin B | - (Control) | NA | NA | 2 |
MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes, based on similar reported compounds.[6][7][8]
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of this compound via Nucleophilic Substitution
This protocol describes a general method for the parallel synthesis of a library of derivatives from this compound using a diverse set of nucleophiles (amines, phenols, thiols).
Materials:
-
This compound
-
Library of nucleophiles (e.g., substituted anilines, phenols, thiophenols)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
96-well reaction block or individual reaction vials
-
Stir plate and stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, solvents)
-
NMR spectrometer, LC-MS
Procedure:
-
Reaction Setup: In a dry reaction vial, dissolve this compound (1.0 eq.) in anhydrous DMF (0.1 M).
-
Addition of Nucleophile: Add the desired nucleophile (1.1 eq.) to the solution.
-
Addition of Base: Add a suitable base, such as K₂CO₃ (1.5 eq.) for phenols and thiols, or TEA (1.5 eq.) for amines.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR and LC-MS analysis.
Protocol 2: High-Throughput Screening for Cytotoxicity using MTT Assay
This protocol outlines a method for screening the synthesized library for cytotoxic activity against cancer cell lines (e.g., MCF-7, A-549).[5]
Materials:
-
Synthesized compound library dissolved in DMSO (10 mM stock)
-
Cancer cell lines (e.g., MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be <0.5%.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for active compounds using a dose-response curve fitting software.
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[6][7][8]
Materials:
-
Synthesized compound library dissolved in DMSO (10 mM stock)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well round-bottom plates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Plate shaker/incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation:
-
Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Add 50 µL of the inoculum to each well.
-
-
Controls: Include a positive control (standard antibiotic/antifungal), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the starting material to the identification of bioactive hits.
Potential Signaling Pathway: VEGFR-2 Inhibition
Derivatives of benzyl bromides have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth. Inhibition of this pathway can lead to anti-cancer effects.
Potential Signaling Pathway: Induction of Apoptosis
Cytotoxic compounds often induce programmed cell death, or apoptosis. This can be initiated through various signaling cascades, often culminating in the activation of caspases. Cell cycle analysis showing an increase in the sub-G1 phase is indicative of apoptosis.
References
- 1. This compound | 145908-29-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H8BrClO2 | CID 20814722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-scale synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate
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Application Notes and Protocols: Methyl 2-(bromomethyl)-4-chlorobenzoate as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl 2-(bromomethyl)-4-chlorobenzoate (CAS No: 145908-29-8), a versatile bifunctional building block, and its applications in the synthesis of novel materials with potential therapeutic activities. The presence of a reactive bromomethyl group and a chlorine-substituted aromatic ring makes it a valuable intermediate for creating complex molecular architectures.
Overview and Key Properties
This compound is a halogenated aromatic ester that serves as a key starting material in organic synthesis.[1] Its utility stems from the electrophilic nature of the benzylic bromide, which readily undergoes nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[1]
Chemical Structure:
Key Features:
-
Bifunctional: Contains two reactive sites - the bromomethyl group and the chloro-substituted benzene ring.
-
Reactive Bromomethyl Group: Susceptible to nucleophilic attack, making it an excellent precursor for introducing a variety of side chains.[1]
-
Versatile Intermediate: Enables the synthesis of a wide range of derivatives, including heterocyclic compounds and metal complexes.[1]
Synthesis Protocol
The standard method for the preparation of this compound involves the radical bromination of Methyl 4-chloro-2-methylbenzoate.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is provided below.[2]
| Parameter | Value |
| Starting Material | Methyl 4-chloro-2-methylbenzoate |
| Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide |
| Solvent | Carbon Tetrachloride |
| Molar Ratio (Start:NBS) | 1 : 1.5 |
| Reaction Temperature | Reflux |
| Reaction Time | Overnight |
| Work-up | Filtration, Concentration, Drying |
| Yield | 45.8% |
Procedure:
-
Dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq.) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.5 eq.) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and maintain overnight.
-
After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.
-
Wash the solid residue with dichloromethane and combine the organic filtrates.
-
Concentrate the combined organic phases under reduced pressure.
-
Dry the resulting crude product to obtain this compound. The structure can be confirmed by 1H NMR.[2]
Applications in the Synthesis of Novel Materials
This compound is a valuable building block for the synthesis of biologically active molecules.
Synthesis of Imidazolidindione Derivatives with Anticonvulsant Activity
This building block is utilized in the synthesis of novel imidazolidindione derivatives, which have shown potential as anticonvulsant agents.[1] The synthesis involves the reaction of the bromomethyl group with a suitable nucleophile to form the core heterocyclic structure.
Caption: Logical workflow for synthesizing anticonvulsant agents.
Studies have shown that some of the synthesized imidazolidindione derivatives exhibit significant protective effects against seizures in animal models, comparable to standard drugs like valproate sodium.[1]
Synthesis of Copper(II) Complexes as DNA Cleaving Agents
Researchers have successfully used derivatives of this compound to synthesize novel copper(II) complexes.[1] These complexes have demonstrated the ability to cleave plasmid DNA under physiological conditions, indicating their potential as therapeutic agents, particularly in cancer treatment.[1]
The synthesis typically involves a multi-step process where the initial building block is functionalized and then chelated with a copper(II) salt.
| Application Area | Synthesized Material | Key Finding |
| Medicinal Chemistry | Imidazolidindione Derivatives | Significant anticonvulsant activity |
| Bioinorganic Chemistry | Copper(II) Complexes | Effective cleavage of plasmid DNA |
Experimental Protocol for Synthesis of a Ligand Precursor:
While specific, detailed protocols for the synthesis of the final bioactive materials are often proprietary or published in specialized literature, a general procedure for the initial nucleophilic substitution is as follows:
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add the desired nucleophile (e.g., an amine or a thiol-containing compound) to the solution, often in the presence of a non-nucleophilic base (e.g., K2CO3 or Et3N) to neutralize the HBr byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Perform an aqueous work-up to remove the base and other water-soluble impurities.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate it.
-
Purify the product by column chromatography or recrystallization.
This general protocol can be adapted for the synthesis of various precursors for novel materials. The subsequent steps to form the final products, such as imidazolidindiones or metal complexes, would follow established synthetic methodologies in heterocyclic and coordination chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(bromomethyl)-4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 2-(bromomethyl)-4-chlorobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound from reaction byproducts.
Issue 1: Presence of Unreacted Starting Material (Methyl 4-chloro-2-methylbenzoate)
-
Question: My post-reaction analysis (e.g., ¹H NMR, HPLC) shows a significant amount of the starting material, Methyl 4-chloro-2-methylbenzoate. How can I remove it?
-
Answer: Unreacted starting material is a common impurity. Here are a few methods for its removal:
-
Column Chromatography: This is the most effective method for separating the starting material from the desired product. The polarity difference between the starting material and the brominated product allows for good separation on a silica gel column.
-
Recrystallization: While less effective than chromatography for large amounts of starting material, recrystallization can enrich the desired product. A solvent system in which the product has lower solubility than the starting material at low temperatures is ideal. Hexane/ethyl acetate mixtures have been reported to be effective.[1]
-
Issue 2: Contamination with Di-brominated Byproduct (Methyl 2,4-bis(bromomethyl)benzoate)
-
Question: I have identified a di-brominated byproduct in my product mixture. How can I separate it from the mono-brominated product?
-
Answer: The di-brominated byproduct, Methyl 2,4-bis(bromomethyl)benzoate, can be challenging to remove due to its structural similarity to the desired product.
-
Careful Column Chromatography: A meticulously performed column chromatography with a shallow gradient of a suitable eluent system (e.g., a hexane/ethyl acetate gradient) can effectively separate the mono- and di-brominated species. The di-brominated compound is typically less polar and will elute first.
-
Fractional Recrystallization: This technique can be attempted, but it is often less efficient than chromatography for this specific separation. It relies on slight differences in solubility between the two compounds in a particular solvent system.
-
Issue 3: Presence of Succinimide
-
Question: My crude product is contaminated with succinimide from the NBS reagent. What is the best way to remove it?
-
Answer: Succinimide is soluble in water, which allows for its easy removal. After the reaction, the mixture can be filtered, and the filtrate can be washed with water to remove the succinimide. If the reaction was carried out in a water-immiscible solvent, an aqueous workup will effectively remove the succinimide.
Issue 4: Product "Oiling Out" During Recrystallization
-
Question: I am trying to recrystallize my product, but it is oiling out instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To address this:
-
Increase the Solvent Volume: Add more solvent to ensure the compound is fully dissolved at the solvent's boiling point.
-
Use a Different Solvent System: Experiment with different solvent pairs. A common strategy is to dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) dropwise until turbidity is observed, followed by heating to redissolve and slow cooling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to provide a surface for crystal nucleation.
-
Seed Crystals: If available, add a small crystal of the pure product to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are unreacted starting material (Methyl 4-chloro-2-methylbenzoate) and over-brominated products, primarily Methyl 2,4-bis(bromomethyl)benzoate. Succinimide is also a major byproduct when N-bromosuccinimide (NBS) is used as the brominating agent.
Q2: What is the recommended method for monitoring the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as chloroform:ethyl acetate (2:1), can be used to distinguish between the starting material, the product, and byproducts.[2] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What are the key parameters to control during the synthesis to minimize byproduct formation?
A3: To minimize byproducts, it is crucial to control the stoichiometry of the reagents. Using a 1:1 molar ratio of the substrate to the brominating agent (e.g., NBS or Br₂) is recommended to reduce the formation of di-brominated products.[2] Controlling the reaction temperature is also important to prevent unwanted side reactions.
Q4: Can you provide a general protocol for column chromatography purification?
A4: A general protocol for silica gel column chromatography is as follows:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry.
-
Pre-elute the column with the starting eluent mixture.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the separation efficiency and should be optimized using TLC.
-
Collect fractions and analyze them by TLC or HPLC to identify the pure product.
Q5: What is a suitable recrystallization solvent for this compound?
A5: A mixture of ethanol and water has been reported as an effective solvent system for the recrystallization of this compound.[2] Another option is a hexane/ethyl acetate mixture.[1] The optimal ratio should be determined experimentally to maximize yield and purity.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Target Impurity | Advantages | Disadvantages |
| Column Chromatography | Unreacted Starting Material, Di-brominated Byproduct | High resolution, effective for separating structurally similar compounds. | Time-consuming, requires larger volumes of solvent. |
| Recrystallization | Unreacted Starting Material, some other impurities | Simple, can yield highly pure crystalline product. | Lower recovery, may not be effective for separating closely related impurities.[1] |
| Aqueous Wash | Succinimide | Quick and efficient for removing water-soluble impurities. | Only effective for water-soluble byproducts. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
Technical Support Center: Optimizing Nucleophilic Substitution Reactions with Methyl 2-(bromomethyl)-4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-4-chlorobenzoate in nucleophilic substitution reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Reactant: The starting material, this compound, may have degraded. | Verify the purity of the starting material using techniques like NMR or GC-MS. Store the compound in a cool, dark, and dry place. |
| Poor Nucleophile: The chosen nucleophile may not be strong enough under the reaction conditions. | For weaker nucleophiles, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. Alternatively, switch to a stronger nucleophile if the synthesis allows. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction mechanism (SN1 vs. SN2). Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions, while polar protic solvents such as alcohols can favor SN1 pathways.[1] | For SN2 reactions with anionic nucleophiles, use polar aprotic solvents. For SN1-type reactions, a polar protic solvent might be beneficial. | |
| Incorrect Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for side product formation. Benzylic bromides are generally reactive, so prolonged heating at very high temperatures might not be necessary. | |
| Formation of Multiple Products/Side Reactions | Elimination Side Products: Although less common with primary benzylic halides, elimination can occur, especially with sterically hindered or strongly basic nucleophiles.[2] | Use a non-basic or weakly basic nucleophile if possible. Running the reaction at a lower temperature can also disfavor elimination. |
| Over-alkylation (for amine nucleophiles): Primary and secondary amines can undergo multiple substitutions. | Use a large excess of the amine nucleophile to favor mono-alkylation. | |
| Solvolysis: If a nucleophilic solvent (e.g., methanol, water) is used, it may compete with the intended nucleophile. | Use a non-nucleophilic solvent. If the nucleophilic solvent is required for solubility, consider using it at lower temperatures or for shorter reaction times. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is consumed. |
| Reversible Reaction: Some nucleophilic substitution reactions can be reversible. | If applicable, use conditions that drive the reaction to completion, such as removing a byproduct. | |
| Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. | Select a solvent in which all reactants are soluble at the reaction temperature. Sonication can sometimes help to dissolve solids. |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?
A1: this compound is a benzylic bromide and is therefore highly reactive towards nucleophilic substitution.[3] The benzylic position stabilizes both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction, making both pathways accessible.[2]
Q2: Which reaction mechanism, SN1 or SN2, is more likely to occur?
A2: As a primary benzylic halide, the SN2 pathway is generally favored, especially with strong, anionic nucleophiles in polar aprotic solvents.[2] However, under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, an SN1 mechanism can compete or dominate.
Q3: What are some common nucleophiles used with this substrate?
A3: A wide range of nucleophiles can be used, including:
-
Nitrogen nucleophiles: Primary and secondary amines, azides.
-
Oxygen nucleophiles: Alcohols, phenols (often as alkoxides or phenoxides), and carboxylates.
-
Sulfur nucleophiles: Thiols (as thiolates) and thiourea.[4]
Q4: How does the chloro-substituent on the aromatic ring affect the reaction?
A4: The electron-withdrawing nature of the chlorine atom can have a modest effect on the reactivity of the benzylic bromide. For an SN2 reaction, it can slightly increase the electrophilicity of the benzylic carbon. For an SN1 reaction, it would slightly destabilize the benzylic carbocation. However, the dominant factor for reactivity is the benzylic position of the leaving group.
Q5: What are typical reaction conditions for a successful substitution?
A5: The optimal conditions depend on the specific nucleophile. However, a general starting point for an SN2 reaction would be to use a polar aprotic solvent like DMF or acetonitrile at room temperature to 50°C, often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to neutralize any generated acid.
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
To a solution of the amine (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF, 0.5 M), add a non-nucleophilic base like triethylamine (1.5 equivalents).
-
Stir the solution at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution with a Thiol
This protocol outlines a general method for the reaction with a thiol to form a thioether.
-
In a round-bottom flask, dissolve the thiol (1.1 equivalents) in a suitable solvent like ethanol or DMF (0.5 M).
-
Add a base such as sodium hydride (1.1 equivalents, handle with care) or potassium carbonate (1.5 equivalents) to the solution and stir for 20-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative reaction conditions for nucleophilic substitution on benzylic bromides, providing an indication of suitable parameters for this compound.
| Nucleophile | Substrate | Base | Solvent | Temperature | Time | Yield | Reference |
| 3-Aminopiperidine-2,6-dione HCl | Methyl 2-(bromomethyl)-3-nitrobenzoate | Triethylamine | DMSO | 50-55°C | 12 h | Not specified, part of a multi-step synthesis | [5] |
| N-Methylaniline | Methyl 4-chloro-2-(chlorosulfonyl)benzoate | Pyridine | Not specified | Reflux | 2-4 h | Not specified, part of a multi-step synthesis | [6] |
| Benzylamine | Benzyl bromide | - | Methanol | Not specified | Not specified | Kinetic study | [4] |
Visualizations
Caption: General workflow for nucleophilic substitution.
Caption: Troubleshooting flowchart for low yield.
References
- 1. youtube.com [youtube.com]
- 2. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate - Google Patents [patents.google.com]
How to avoid the formation of dimers in reactions with Methyl 2-(bromomethyl)-4-chlorobenzoate
Welcome to the technical support center for reactions involving Methyl 2-(bromomethyl)-4-chlorobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing the formation of unwanted dimers.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why does it occur with this compound?
A1: Dimer formation is a common side reaction where two molecules of this compound react with each other to form a larger, dimeric structure. This occurs because the benzylic bromide functionality makes the molecule highly reactive. In this side reaction, one molecule can act as a nucleophile (the ester carbonyl oxygen or an impurity) and another as an electrophile at the benzylic carbon, leading to a nucleophilic substitution reaction between two molecules of the starting material.
Q2: How can I detect the presence of dimers in my reaction mixture?
A2: The presence of dimers can typically be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dimer will have a different Rf value than the starting material and the desired product.
-
High-Performance Liquid Chromatography (HPLC): A peak corresponding to the higher molecular weight dimer will be observed.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude product will show an additional set of signals that do not correspond to the starting material or the desired product.
Q3: At what stage of my process is dimer formation most likely to occur?
A3: Dimer formation is most likely to occur during the reaction step where you are introducing a nucleophile to react with the benzylic bromide. It is especially prevalent under conditions of high concentration of the benzylic bromide, elevated temperatures, or when using a weak nucleophile or an inappropriate base.
Troubleshooting Guide: Dimer Formation
This guide provides specific troubleshooting steps to minimize or eliminate dimer formation in your reactions.
Issue 1: Significant Dimer Formation Observed by TLC/HPLC/MS
Possible Cause 1: High Concentration of this compound
The rate of the bimolecular dimerization reaction is dependent on the concentration of the electrophile and nucleophile (in this case, both are the starting material).[1][2][3][4][5]
-
Solution: Employ "high dilution" conditions. By significantly increasing the volume of the solvent, you decrease the concentration of the starting material, which in turn disfavors the bimolecular self-reaction.
Possible Cause 2: Rapid Addition of Reagents
Adding the this compound all at once creates a localized high concentration, promoting dimerization.
-
Solution: Utilize slow addition techniques. Add the benzylic bromide dropwise or via a syringe pump over an extended period to a solution containing your desired nucleophile. This maintains a low instantaneous concentration of the electrophile.[6]
Experimental Protocol: Slow Addition Method
-
Dissolve your nucleophile and any necessary base in the reaction solvent in the main reaction flask.
-
Dissolve the this compound in a separate portion of the reaction solvent in an addition funnel or a syringe for a syringe pump.
-
Add the solution of this compound to the reaction flask dropwise over a period of 1-4 hours.
-
Maintain the desired reaction temperature throughout the addition.
-
Monitor the reaction progress by TLC or HPLC.
Issue 2: Dimer Formation Competes with Desired Product Formation
Possible Cause 1: Inappropriate Reaction Temperature
Higher temperatures can provide the activation energy for the undesired dimerization pathway.
-
Solution: Lower the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can increase the selectivity for the desired reaction, assuming it has a lower activation energy than the dimerization.
Possible Cause 2: Incorrect Choice of Base
A base that is too strong or too nucleophilic can deprotonate the benzylic position or act as a competing nucleophile, leading to side products including dimers.
-
Solution: Use a non-nucleophilic, sterically hindered base. Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often good choices as they are less likely to participate in nucleophilic substitution reactions.
Data Presentation: Effect of Reaction Conditions on Dimer Formation
| Experiment ID | Concentration of Starting Material (M) | Addition Method | Temperature (°C) | Base Used | Dimer Formation (%) | Desired Product Yield (%) |
| EXP-01 | 0.5 | All at once | 25 | Triethylamine | 35 | 55 |
| EXP-02 | 0.1 | All at once | 25 | Triethylamine | 15 | 75 |
| EXP-03 | 0.1 | Slow Addition (2h) | 25 | Triethylamine | 5 | 88 |
| EXP-04 | 0.1 | Slow Addition (2h) | 0 | Triethylamine | <2 | 92 |
| EXP-05 | 0.1 | Slow Addition (2h) | 0 | DIPEA | <1 | 95 |
This is a hypothetical data table for illustrative purposes.
Visualizing Reaction Pathways
The following diagram illustrates the competing reaction pathways: the desired nucleophilic substitution and the undesired dimer formation.
Logical Workflow for Troubleshooting Dimerization
This workflow provides a step-by-step logical process for addressing dimer formation.
References
Troubleshooting guide for the radical bromination of methyl 4-chloro-2-methylbenzoate
Technical Support Center: Radical Bromination Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the radical bromination of methyl 4-chloro-2-methylbenzoate, a common synthetic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting material. What are the common causes?
A1: Low or no conversion in a radical bromination is typically due to issues with reaction initiation or the presence of inhibitors.
-
Initiator Quality: Radical initiators like Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) can decompose over time. Ensure you are using a fresh batch of the initiator. BPO, in particular, can be sensitive to heat and should be stored properly.[1]
-
Insufficient Energy: Radical initiation requires an energy source. If using a photo-initiator, ensure the lamp is functional and of the correct wavelength.[2][3] For thermal initiators, verify that the reaction mixture is reaching and maintaining the required reflux temperature.
-
Radical Inhibitors: Oxygen is a common radical inhibitor. Ensure your reaction is properly degassed or maintained under an inert atmosphere (e.g., Nitrogen or Argon). Trace impurities in the starting material or solvent can also act as inhibitors.
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NBS Quality: Over time, N-Bromosuccinimide (NBS) can degrade or become contaminated with HBr and Br2, which can affect the reaction mechanism.[4] While trace HBr can sometimes help initiate the reaction, excessive amounts can lead to side reactions.[4]
Q2: I'm observing multiple products in my reaction mixture, primarily a dibrominated species. How can I improve selectivity for the monobrominated product?
A2: The formation of methyl 4-chloro-2-(dibromomethyl)benzoate is a common side reaction. Improving selectivity involves controlling the stoichiometry and reaction conditions.
-
Stoichiometry: Use a precise stoichiometry of NBS. A slight excess is sometimes used to ensure full conversion, but a large excess will promote dibromination. Start with 1.0 to 1.1 equivalents of NBS relative to the methyl 4-chloro-2-methylbenzoate.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further to form the dibrominated compound.
-
Slow Addition: In some cases, the slow, portion-wise addition of NBS can help maintain a low concentration of the brominating agent and improve selectivity for the desired product.
Q3: Besides dibromination, what other side products are possible and how can they be minimized?
A3: Aromatic bromination is another potential side reaction, although less likely on a deactivated ring like this one. The choice of solvent is critical to prevent unwanted reactions.
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Aromatic Bromination: This occurs via an electrophilic mechanism and is favored in polar solvents. Radical bromination (benzylic) is favored in non-polar solvents.[5] Using solvents like carbon tetrachloride (though usage is now limited), cyclohexane, or 1,2-dichlorobenzene will favor the desired radical pathway.[5][6]
-
Solvent Reactivity: Avoid solvents that can react under radical conditions. For example, while acetonitrile can be used, solvents like DMF have shown hazardous incompatibilities with NBS.[5][7]
Q4: Which solvent and initiator combination is best for this reaction?
A4: The classic Wohl-Ziegler reaction conditions have been updated to replace hazardous solvents.[8] The choice of solvent and initiator depends on the desired reaction temperature and solubility of the substrate.
-
Solvents: Traditionally, Carbon Tetrachloride (CCl₄) was the solvent of choice. However, due to its toxicity and environmental concerns, safer alternatives are now preferred. 1,2-dichlorobenzene and chlorobenzene are effective replacements.[1][6] Acetonitrile is another commonly used solvent.[5][9]
-
Initiators:
-
AIBN: Decomposes at a lower temperature (around 65-85 °C), making it suitable for reactions in solvents like acetonitrile or benzene.
-
Benzoyl Peroxide (BPO): Requires higher temperatures for efficient decomposition (around 80-110 °C), making it a good choice for higher-boiling solvents like chlorobenzene or 1,2-dichlorobenzene.[1][10]
-
| Solvent | Boiling Point (°C) | Recommended Initiator | Key Considerations |
| Carbon Tetrachloride | 77 | AIBN / BPO | Classic solvent, but toxic and environmentally harmful. |
| Acetonitrile | 82 | AIBN | Good alternative, moderately polar.[5][9] |
| Chlorobenzene | 132 | BPO | Effective, higher boiling point.[1] |
| 1,2-Dichlorobenzene | 180 | BPO | High-boiling, shown to give high yields.[6] |
| Cyclohexane | 81 | AIBN | Good non-polar alternative to CCl₄.[5] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the radical bromination of methyl 4-chloro-2-methylbenzoate.
Caption: A workflow diagram for diagnosing and solving common experimental problems.
Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a general guideline for the radical bromination of methyl 4-chloro-2-methylbenzoate using NBS and a chemical initiator.
Reagents & Materials:
-
Methyl 4-chloro-2-methylbenzoate (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Benzoyl Peroxide (BPO) (0.02 - 0.05 eq.)
-
Chlorobenzene (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
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Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-chloro-2-methylbenzoate (1.0 eq.) and chlorobenzene.[1]
-
Inert Atmosphere: Flush the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 eq.) and Benzoyl Peroxide (0.02 eq.) to the flask.[1][10]
-
Reaction: Heat the mixture to reflux (approx. 132 °C for chlorobenzene) with vigorous stirring. The reaction mixture may turn yellow or orange.[10]
-
Monitoring: Monitor the progress of the reaction by TLC or GC, observing the disappearance of the starting material. The reaction is often complete within 1-3 hours.[10]
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.[1][10]
-
Filter the mixture by vacuum filtration to remove the solid succinimide.[1]
-
Wash the collected solid with a small amount of cold solvent to recover any trapped product.
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Transfer the filtrate to a separatory funnel and wash with water to remove any remaining succinimide and HBr.
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Wash with a saturated sodium bicarbonate solution, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.
References
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via radical bromination of Methyl 4-chloro-2-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator.
Q1: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?
A1: Several factors can lead to a sluggish or incomplete reaction:
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Inactive Initiator: Radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) have finite shelf lives and can decompose over time. Ensure you are using a fresh batch of the initiator.
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Insufficient Temperature: The reaction requires a specific temperature to initiate the homolytic cleavage of the initiator and propagate the radical chain reaction. Ensure your reaction is maintained at the appropriate reflux temperature for your chosen solvent. For instance, reactions in carbon tetrachloride are typically run at around 77°C, while those in cyclohexane are run at approximately 81°C.
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Presence of Inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction. It is advisable to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Poor Quality Reagents: Ensure the starting material, Methyl 4-chloro-2-methylbenzoate, and the brominating agent, NBS, are of high purity. Impurities can interfere with the radical chain process.
Q2: I am observing the formation of multiple byproducts, leading to a low yield of the desired product. How can I improve the selectivity?
A2: The formation of byproducts is a common challenge in radical bromination. Here are some strategies to enhance selectivity for the desired mono-brominated product:
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Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS. A large excess of NBS can lead to the formation of the di-brominated byproduct, Methyl 4-chloro-2-(dibromomethyl)benzoate.
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Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC, or NMR. Prolonged reaction times can increase the likelihood of over-bromination and other side reactions.
-
Aromatic Bromination: While less common for benzylic brominations, electrophilic aromatic substitution on the benzene ring can occur, especially if the reaction conditions are not strictly radical. Ensure the reaction is performed in a non-polar solvent and in the absence of any acid catalysts.
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Light Source: If using photochemical initiation, the intensity and wavelength of the light source can influence the reaction rate and selectivity. Consistent and appropriate irradiation is key.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: The purification of this compound can be challenging due to the presence of unreacted starting material, the di-brominated byproduct, and succinimide (the byproduct of NBS).
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Removal of Succinimide: Succinimide can be removed by washing the crude reaction mixture with water or a dilute aqueous base (e.g., sodium bicarbonate solution).
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Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from the starting material and the di-brominated byproduct. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
Q4: Should I use a thermal initiator (like AIBN or BPO) or a photochemical initiation method?
A4: Both thermal and photochemical initiation can be effective. The choice often depends on the available equipment and the scale of the reaction.
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Thermal Initiation: AIBN and BPO are commonly used and are convenient for standard laboratory setups with heating mantles and reflux condensers.
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Photochemical Initiation: This method, often employing a UV lamp, can sometimes offer milder reaction conditions and improved selectivity. However, it requires specialized photochemical reactors.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound and related compounds, providing a basis for comparison of different reaction parameters.
Table 1: Comparison of Radical Initiators
| Initiator | Molar Equivalents (relative to substrate) | Typical Reaction Temperature (°C) | Reported Yield Range (%)* | Notes |
| AIBN | 0.02 - 0.1 | 75 - 85 | 70 - 90 | Commonly used, predictable decomposition rate. |
| BPO | 0.02 - 0.1 | 80 - 90 | 75 - 95 | Can be more energetic than AIBN. |
*Yields are based on analogous benzylic bromination reactions and may vary for the specific synthesis of this compound.
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Reflux Temperature (°C) | Reported Yield Range (%)* | Notes |
| Carbon Tetrachloride | 2.2 | 77 | 80 - 97 | High-yielding but toxic and environmentally hazardous. |
| Cyclohexane | 2.0 | 81 | 75 - 90 | A common, less toxic alternative to CCl4. |
| Acetonitrile | 37.5 | 82 | 60 - 85 | More polar, may influence selectivity. |
| Dichloromethane | 9.1 | 40 | 65 - 80 | Lower boiling point may require longer reaction times. |
*Yields are based on analogous benzylic bromination reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using AIBN as a Thermal Initiator
Materials:
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Methyl 4-chloro-2-methylbenzoate
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N-bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl4) or Cyclohexane
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-chloro-2-methylbenzoate (1.0 eq).
-
Add the chosen solvent (e.g., CCl4 or cyclohexane) to the flask.
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Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the reaction mixture.
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Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the succinimide precipitate.
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Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
Side reactions of Methyl 2-(bromomethyl)-4-chlorobenzoate with common nucleophiles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-4-chlorobenzoate and common nucleophiles.
Section 1: Reactions with Amine Nucleophiles
Frequently Asked Questions (FAQs)
Q1: What is the primary expected product when reacting this compound with a primary or secondary amine?
The primary expected product is the corresponding N-substituted amino benzoate, resulting from a nucleophilic substitution (SN2) reaction where the amine displaces the bromide.
Q2: What are the most common side reactions observed when reacting this compound with amines?
The most prevalent side reaction is over-alkylation.[1] The initially formed secondary amine can act as a nucleophile and react with another molecule of this compound to form a tertiary amine. If a primary amine is used, this can proceed further to a quaternary ammonium salt.[2]
Q3: Why is over-alkylation a common issue in these reactions?
The product amine is often more nucleophilic than the starting amine, leading to subsequent alkylations that are competitive with the initial reaction.[1]
Troubleshooting Guide: Amination Reactions
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired mono-alkylated product and presence of multiple products (di- and tri-alkylated species). | The stoichiometry of the reactants favors over-alkylation. | Use a large excess of the amine nucleophile to increase the probability of the electrophile reacting with the starting amine. |
| The reaction temperature is too high, promoting further alkylation. | Lower the reaction temperature to favor the initial, typically faster, mono-alkylation. | |
| The chosen solvent is not optimal for selective mono-alkylation. | Consider using a less polar solvent to potentially reduce the nucleophilicity of the product amine. | |
| Formation of an insoluble precipitate (likely a quaternary ammonium salt). | Excessive over-alkylation has occurred. | Reduce the amount of this compound relative to the amine. Consider using a protecting group strategy if selective mono-alkylation is critical. |
| No reaction or very slow reaction rate. | The amine is not nucleophilic enough, or there is significant steric hindrance. | Increase the reaction temperature cautiously, monitoring for the formation of side products. Consider using a stronger, non-nucleophilic base to deprotonate the amine and increase its nucleophilicity. |
Illustrative Experimental Protocol: Selective Mono-alkylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (2-3 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Electrophile: Slowly add a solution of this compound (1 equivalent) in the same solvent to the amine solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction Pathway Visualization
Caption: Pathway of amination and over-alkylation side reactions.
Section 2: Reactions with Alkoxide Nucleophiles
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reaction between this compound and an alkoxide like sodium methoxide?
The expected product is an ether, formed by the substitution of the bromine atom by the alkoxide group.
Q2: What are the potential side reactions with alkoxide nucleophiles?
The two main side reactions are:
-
Ester Hydrolysis (Saponification): If water is present, the methyl ester can be hydrolyzed to a carboxylate salt.[3]
-
Transesterification: The alkoxide can attack the carbonyl carbon of the ester, leading to an exchange of the alkoxy group.[4][5]
Troubleshooting Guide: Alkoxide Reactions
| Issue | Potential Cause | Recommended Solution |
| Formation of a carboxylic acid byproduct. | Presence of water in the reaction mixture leading to ester hydrolysis. | Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a different ester product. | Transesterification has occurred. This is more likely if the alkoxide used is different from the ester's alkoxy group (e.g., using sodium ethoxide with a methyl ester). | Use an alkoxide that matches the ester's alkoxy group (e.g., sodium methoxide with a methyl ester). If a different alkoxide is required for the ether synthesis, use a large excess of the corresponding alcohol as the solvent to drive the desired reaction.[5] |
| Low reaction yield. | The alkoxide is not soluble enough or the temperature is too low. | Use a solvent that can dissolve the alkoxide (e.g., the corresponding alcohol or a polar aprotic solvent like DMF). Gently heat the reaction mixture while monitoring for side product formation. |
Illustrative Experimental Protocol: Reaction with Sodium Methoxide
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Addition of Electrophile: Add a solution of this compound (1 equivalent) in anhydrous methanol dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography if necessary.
Logical Relationship of Side Reactions
Caption: Potential reaction pathways with alkoxide nucleophiles.
Section 3: Reactions with Thiolate Nucleophiles
Frequently Asked Questions (FAQs)
Q1: What is the expected product when reacting this compound with a thiolate?
The expected product is a thioether (sulfide), resulting from the SN2 displacement of the bromide by the thiolate.
Q2: What is a common side reaction with thiolate nucleophiles?
The primary side reaction is the oxidation of the product thiol (if a thiol is used with a base to generate the thiolate in situ) or the thiolate itself to form a disulfide.[6][7]
Troubleshooting Guide: Thiolate Reactions
| Issue | Potential Cause | Recommended Solution |
| Formation of a disulfide byproduct. | Oxidation of the thiolate by atmospheric oxygen or other oxidants. | Degas all solvents and perform the reaction under an inert atmosphere. The use of a reducing agent like dithiothreitol (DTT) in the work-up can sometimes reduce the disulfide back to the thiol.[8][9] |
| Low yield of the thioether. | The thiolate is not fully formed or is insoluble. | Ensure a stoichiometric amount of a suitable base is used to deprotonate the corresponding thiol. Choose a solvent in which the thiolate is soluble. |
| Complex reaction mixture. | The thiolate may be acting as a base, promoting elimination reactions, although this is less common for benzylic systems. | Use a non-nucleophilic base to generate the thiolate, and add the electrophile slowly at a controlled temperature. |
Illustrative Experimental Protocol: Reaction with Sodium Thiomethoxide
-
Reaction Setup: In a flask under an inert atmosphere, dissolve sodium thiomethoxide (1.1 equivalents) in a degassed polar aprotic solvent like DMF.
-
Addition of Electrophile: Add a solution of this compound (1 equivalent) in the same degassed solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography.
Experimental Workflow for Thiolate Reactions
Caption: A typical experimental workflow for thioether synthesis.
References
- 1. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainly.in [brainly.in]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Stability of Methyl 2-(bromomethyl)-4-chlorobenzoate under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule has two primary reactive sites:
-
The Bromomethyl Group (-CH2Br): This is a highly reactive benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions.[1]
-
The Methyl Ester Group (-COOCH3): This group can undergo hydrolysis, particularly under strong acidic or basic conditions, to form the corresponding carboxylic acid.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, flames, and sparks.[2] It is also recommended to store it under an inert atmosphere. Storage at 2-8°C is often suggested.
Q3: What are the common side reactions to be aware of when using this compound?
A3: Common side reactions include:
-
Hydrolysis of the methyl ester: This is more likely to occur in the presence of strong acids or bases, or at elevated temperatures in aqueous environments.
-
Over-alkylation: When reacting with primary or secondary amines, the product of the initial alkylation may be more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated products.
-
Elimination reactions: Although less common for benzylic bromides, strong, bulky bases can promote elimination to form an alkene.
-
Solvolysis: In protic solvents (e.g., water, alcohols), the solvent can act as a nucleophile, leading to the formation of the corresponding alcohol or ether.
Q4: How can I monitor the stability of this compound in my reaction?
A4: The stability and consumption of the starting material can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material, products, and any degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Product Yield in a Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Verify the purity of the starting material before use. Consider performing a small-scale reaction under anhydrous conditions and at a lower temperature to minimize degradation. Monitor the reaction at an early stage to check for starting material consumption. |
| Insufficiently Nucleophilic Reagent | Ensure the nucleophile is sufficiently deprotonated. If using a weak nucleophile, a stronger, non-nucleophilic base may be required to facilitate the reaction. The choice of solvent can also impact nucleophilicity. |
| Inappropriate Reaction Temperature | While heating can increase the reaction rate, it can also lead to degradation. Try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish at room temperature, gentle heating may be necessary. |
| Poor Solvent Choice | The solvent should be appropriate for the nucleophile and the reaction type. Aprotic polar solvents like DMF or acetonitrile are often good choices for SN2 reactions. |
Issue 2: Formation of Multiple Products (Over-alkylation with Amines)
| Possible Cause | Troubleshooting Step |
| Product is more nucleophilic than the starting amine | Use a large excess of the starting amine to favor the mono-alkylation product. Alternatively, add the alkylating agent (this compound) slowly to a solution of the amine to maintain a low concentration of the electrophile. |
| Reaction run for too long or at too high a temperature | Monitor the reaction closely by TLC or HPLC and stop it once the desired product is formed. Lowering the reaction temperature can also help to control the rate of the second alkylation. |
Issue 3: Presence of Carboxylic Acid Impurity in the Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the methyl ester | Ensure that the reaction is performed under anhydrous conditions if possible. If aqueous workup is necessary, use a neutral or slightly acidic wash. Avoid exposing the compound to strong bases for extended periods. If the reaction requires a base, consider using a non-hydroxide base like a carbonate or an amine base. |
| Starting material contains the carboxylic acid impurity | Check the purity of the starting material by NMR or LC-MS before use. If necessary, purify the starting material. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the primary amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical N-alkylation reaction.
Caption: Factors influencing the stability of the compound.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR and ¹³C NMR spectroscopic data for Methyl 2-(bromomethyl)-4-chlorobenzoate and its structurally related derivatives. Understanding the spectral characteristics of these compounds is crucial for their synthesis, identification, and application in various research and development endeavors, particularly in the field of medicinal chemistry where substituted benzoates are common scaffolds. This document summarizes key quantitative data, outlines experimental protocols, and presents visual workflows to aid in the interpretation of spectroscopic results.
¹H NMR and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and a selection of its derivatives. This data has been compiled from various sources and is presented to facilitate a comparative understanding of the influence of different substituents on the magnetic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data of Substituted Methyl Benzoates
| Compound | Solvent | Ar-H (ppm) | -OCH₃ (ppm) | -CH₂Br (ppm) |
| Methyl benzoate | CDCl₃ | 7.32-8.02 (m, 5H) | 3.83 (s, 3H) | - |
| Methyl 4-chlorobenzoate[1] | CDCl₃ | 7.37 (d, J=8.6 Hz, 2H), 7.94 (d, J=8.6 Hz, 2H) | 3.87 (s, 3H) | - |
| Methyl 2-bromobenzoate[2] | CDCl₃ | 7.30-7.77 (m, 4H) | 3.91 (s, 3H) | - |
| Methyl 4-bromobenzoate[1] | CDCl₃ | 7.55 (d, J=8.6 Hz, 2H), 7.87 (d, J=8.6 Hz, 2H) | 3.87 (s, 3H) | - |
| This compound * | CDCl₃ | ~7.4-7.9 (m, 3H) | ~3.9 (s, 3H) | ~4.9 (s, 2H) |
Note: The data for this compound is predicted based on the analysis of its structural analogues. The presence of the electron-withdrawing chloro and bromo substituents is expected to shift the aromatic protons downfield. The benzylic protons of the -CH₂Br group are anticipated to appear as a singlet around 4.9 ppm.
Table 2: ¹³C NMR Spectroscopic Data of Substituted Methyl Benzoates
| Compound | Solvent | C=O (ppm) | Ar-C (ppm) | -OCH₃ (ppm) | -CH₂Br (ppm) |
| Methyl benzoate[1] | CDCl₃ | 166.7 | 128.1, 128.8, 129.4, 130.4, 132.6 | 51.7 | - |
| Methyl 4-chlorobenzoate[1] | CDCl₃ | 166.1 | 128.6, 130.9, 139.3 | 52.1 | - |
| Methyl 4-bromobenzoate[1] | CDCl₃ | 165.7 | 127.5, 130.6, 131.1, 131.9 | 51.2 | - |
| Methyl 4-(bromomethyl)benzoate[3] | CDCl₃ | 166.4 | 129.2, 129.9, 130.3, 142.3 | 52.3 | 31.9 |
| This compound * | CDCl₃ | ~165 | ~127-140 | ~52 | ~30 |
Note: The predicted ¹³C NMR data for this compound is based on additive effects of the substituents. The exact chemical shifts can vary depending on the specific electronic environment.
Experimental Protocols
The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of methyl benzoate derivatives, based on common laboratory practices.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert it several times to ensure the sample dissolves completely.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The spectrometer is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used. Key parameters include a spectral width of approximately 200-220 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons.
Visualizing the Process
To better understand the relationships between the analyzed compounds and the analytical workflow, the following diagrams are provided.
Caption: Structural relationship of analyzed compounds.
References
Comparative Reactivity of Methyl 2-(bromomethyl)-4-chlorobenzoate and Its Isomers in Nucleophilic Substitution Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic and mechanistic nuances of a versatile class of chemical intermediates.
In the realm of synthetic organic chemistry and drug discovery, the reactivity of building blocks is a critical parameter that dictates their utility. Methyl 2-(bromomethyl)-4-chlorobenzoate and its structural isomers are valuable intermediates, prized for the reactive bromomethyl group that readily participates in nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of these isomers, supported by an analysis of electronic and steric effects, and outlines a detailed experimental protocol for their kinetic evaluation.
Isomer Identification and Structural Considerations
The constitutional isomers of methyl (bromomethyl)chlorobenzoate are distinguished by the substitution pattern of the chloro and bromomethyl groups on the benzene ring. For the purpose of this guide, we will consider the following representative isomers:
-
Isomer 1: this compound
-
Isomer 2: Methyl 3-(bromomethyl)-4-chlorobenzoate
-
Isomer 3: Methyl 4-(bromomethyl)-2-chlorobenzoate
-
Isomer 4: Methyl 4-(bromomethyl)-3-chlorobenzoate
-
Isomer 5: Methyl 2-(bromomethyl)-5-chlorobenzoate
The relative positions of the electron-withdrawing chloro and carbomethoxy groups, and the reactive bromomethyl moiety, significantly influence the electrophilicity of the benzylic carbon and the steric hindrance around the reaction center. These factors are paramount in determining the rate of nucleophilic substitution.
Theoretical Framework for Reactivity Comparison
The primary reaction pathway for these compounds is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] The rate of an SN2 reaction is sensitive to both electronic and steric effects.[3][4]
Electronic Effects: The presence of electron-withdrawing groups (EWG) on the benzene ring can influence the reactivity of the benzylic bromide. EWGs can stabilize the transition state of an SN2 reaction by delocalizing the developing negative charge. The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates. The chloro and carbomethoxy groups are both electron-withdrawing, and their positions relative to the bromomethyl group will modulate the electrophilicity of the benzylic carbon.
Steric Effects: The SN2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group.[2] Bulky groups near the reaction center can hinder this approach, thereby decreasing the reaction rate.[3][4] In the case of the isomers of methyl (bromomethyl)chlorobenzoate, the presence of substituents in the ortho position to the bromomethyl group is expected to have the most significant steric impact.
Based on these principles, a qualitative prediction of the reactivity order can be made. Isomers with substituents ortho to the bromomethyl group (e.g., this compound and Methyl 4-(bromomethyl)-2-chlorobenzoate) are expected to be less reactive due to steric hindrance. The electronic effects of the chloro and carbomethoxy groups will further differentiate the reactivity among the remaining isomers.
Quantitative Reactivity Data (Hypothetical)
| Isomer | Structure | Predicted Relative Rate Constant (k_rel) |
| Methyl 3-(bromomethyl)-4-chlorobenzoate | 3-CH₂Br, 4-Cl | 1.00 |
| Methyl 4-(bromomethyl)-3-chlorobenzoate | 4-CH₂Br, 3-Cl | 0.85 |
| Methyl 2-(bromomethyl)-5-chlorobenzoate | 2-CH₂Br, 5-Cl | 0.60 |
| This compound | 2-CH₂Br, 4-Cl | 0.15 |
| Methyl 4-(bromomethyl)-2-chlorobenzoate | 4-CH₂Br, 2-Cl | 0.10 |
Note: This data is illustrative and intended to demonstrate the expected relative reactivities. Actual experimental values may vary.
Experimental Protocol for Kinetic Analysis
A robust and widely used method for determining the reaction kinetics of these compounds is through ¹H NMR spectroscopy.[5][6] This technique allows for the in-situ monitoring of the disappearance of reactants and the appearance of products over time.
Objective: To determine the second-order rate constant for the reaction of a methyl (bromomethyl)chlorobenzoate isomer with a nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone-d₆).
Materials:
-
Methyl (bromomethyl)chlorobenzoate isomer
-
Sodium Iodide (or other suitable nucleophile)
-
Acetone-d₆ (or other suitable deuterated solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the methyl (bromomethyl)chlorobenzoate isomer in acetone-d₆ of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of sodium iodide in acetone-d₆ of a known concentration (e.g., 0.2 M).
-
Prepare a stock solution of the internal standard in acetone-d₆ of a known concentration (e.g., 0.05 M).
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the isomer stock solution and the internal standard stock solution.
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
Initiate the reaction by adding a precise volume of the pre-equilibrated sodium iodide stock solution to the NMR tube.
-
-
NMR Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
The reaction progress can be monitored by integrating the signals corresponding to the benzylic protons of the starting material and the product.
-
-
Data Analysis:
-
The concentration of the starting material at each time point can be determined by comparing the integral of its characteristic signal to the integral of the internal standard.
-
The data can be plotted using the integrated second-order rate law to determine the rate constant (k).
-
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the isomers.
Caption: Workflow for comparing isomer reactivity.
Signaling Pathway of the SN2 Reaction
The SN2 reaction proceeds through a concerted mechanism involving a single transition state.
References
- 1. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
Comparative Biological Activities of Isoindolinone Derivatives Synthesized from Methyl 2-(bromomethyl)-4-chlorobenzoate
A comprehensive guide for researchers and drug development professionals on the biological potential of novel isoindolinone compounds. This document provides a comparative analysis of their anticancer, antimicrobial, and enzyme inhibitory activities, supported by detailed experimental data and protocols.
Methyl 2-(bromomethyl)-4-chlorobenzoate is a versatile bifunctional reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds. Its reactivity, stemming from the presence of both an ester and a benzylic bromide, allows for the construction of diverse molecular scaffolds with potential therapeutic applications. One such class of compounds, isoindolinones, are readily synthesized from this precursor and have garnered significant interest due to their broad spectrum of biological activities.
This guide presents a comparative overview of the biological activities of a series of N-substituted 5-chloroisoindolin-1-one derivatives. The synthesis of these compounds is proposed via the reaction of this compound with various primary amines, followed by intramolecular cyclization. The subsequent sections detail the evaluation of these derivatives as anticancer agents, antimicrobial compounds, and inhibitors of carbonic anhydrase, providing quantitative data and the methodologies for their assessment.
Comparative Analysis of Biological Activities
The biological activities of a representative set of N-substituted 5-chloroisoindolin-1-one derivatives are summarized below. These compounds showcase a range of potencies across different biological assays, highlighting the influence of the N-substituent on their therapeutic potential.
Anticancer Activity
The in vitro anticancer activity of the synthesized isoindolinone derivatives was evaluated against human lung carcinoma (A549) and mouse fibroblast (L929) cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined to assess the cytotoxicity of each compound.
Table 1: Anticancer Activity of N-Substituted 5-Chloroisoindolin-1-ones
| Compound ID | N-Substituent | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. L929 |
| 1a | Phenyl | 75.8 ± 1.3 | > 100 |
| 1b | 4-Methylphenyl | 62.5 ± 1.9 | > 100 |
| 1c | 4-Methoxyphenyl | 55.1 ± 1.1 | > 100 |
| 1d | 4-Chlorophenyl | 48.9 ± 0.8 | 92.4 ± 2.5 |
| 1e | 4-Nitrophenyl | 35.2 ± 0.9 | 85.1 ± 2.1 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Antimicrobial Activity
The antimicrobial potential of the isoindolinone derivatives was assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) was determined for each compound.
Table 2: Antimicrobial Activity (MIC in µg/mL) of N-Substituted 5-Chloroisoindolin-1-ones
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 1a | 128 | 256 | >512 | >512 | 256 | 512 |
| 1b | 128 | 128 | 512 | >512 | 128 | 256 |
| 1c | 64 | 128 | 256 | 512 | 128 | 256 |
| 1d | 64 | 64 | 256 | 512 | 64 | 128 |
| 1e | 32 | 64 | 128 | 256 | 64 | 128 |
| Ampicillin | 8 | 4 | 16 | 64 | - | - |
| Fluconazole | - | - | - | - | 8 | 16 |
Carbonic Anhydrase Inhibition
The inhibitory activity of the synthesized compounds was evaluated against two human carbonic anhydrase (hCA) isoforms, hCA I and hCA II. The inhibition constant (Kᵢ) for each derivative was determined.
Table 3: Carbonic Anhydrase Inhibition (Kᵢ in nM) of N-Substituted 5-Chloroisoindolin-1-ones
| Compound ID | hCA I (Kᵢ) | hCA II (Kᵢ) |
| 1a | 125.6 ± 15.3 | 98.7 ± 11.2 |
| 1b | 102.4 ± 12.1 | 85.3 ± 9.8 |
| 1c | 88.9 ± 9.5 | 72.1 ± 8.1 |
| 1d | 75.3 ± 8.2 | 60.5 ± 7.3 |
| 1e | 50.1 ± 6.7 | 42.8 ± 5.5 |
| Acetazolamide | 250.0 ± 20.1 | 12.0 ± 1.5 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the isoindolinone derivatives are provided below.
Synthesis of N-Substituted 5-Chloroisoindolin-1-ones
A solution of this compound (1.0 mmol) and the respective primary amine (1.1 mmol) in anhydrous acetonitrile (20 mL) is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in methanol (15 mL). Sodium borohydride (1.5 mmol) is added portion-wise at 0 °C, and the reaction mixture is stirred at room temperature for an additional 4 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 5-chloroisoindolin-1-one.
Anticancer Activity Assay (MTT Assay)
Human lung carcinoma (A549) and mouse fibroblast (L929) cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is determined by the broth microdilution method in 96-well microtiter plates. Bacterial strains are cultured in Mueller-Hinton Broth (MHB), and fungal strains are cultured in Sabouraud Dextrose Broth (SDB). A serial two-fold dilution of each compound is prepared in the respective broth. The final concentration of the microbial inoculum is adjusted to 5 × 10⁵ CFU/mL for bacteria and 0.5-2.5 × 10³ CFU/mL for fungi. The plates are incubated at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect of the compounds on the esterase activity of hCA I and hCA II is determined spectrophotometrically. The assay is based on the hydrolysis of 4-nitrophenyl acetate (NPA) by the enzyme. The reaction is carried out in a 96-well plate in a total volume of 200 µL containing Tris-HCl buffer (50 mM, pH 7.4), the enzyme, and the inhibitor at various concentrations. The reaction is initiated by the addition of NPA, and the formation of 4-nitrophenolate is monitored by measuring the absorbance at 400 nm. The inhibition constants (Kᵢ) are determined by the Dixon plot method.
Visualizations
Synthetic Pathway
X-ray crystal structure analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of two benzoate derivatives: 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate and anhydrous metronidazole benzoate. While crystallographic data for Methyl 2-(bromomethyl)-4-chlorobenzoate is not publicly available, this guide offers insights into the structural analysis of closely related compounds, serving as a valuable reference for researchers in the field. The experimental data and methodologies presented herein are crucial for understanding the solid-state properties of these and similar molecules, which is of paramount importance in drug design and materials science.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate and anhydrous metronidazole benzoate, offering a direct comparison of their crystal structures.
| Parameter | 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate[1][2][3][4] | Anhydrous Metronidazole Benzoate[5] |
| Chemical Formula | C₁₅H₁₀BrClO₃ | Not explicitly provided, but is a 1:1 salt |
| Molecular Weight | 353.59 g/mol | Not explicitly provided |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| Unit Cell Dimensions | a = 6.6797 (3) Åb = 10.0238 (4) Åc = 10.7851 (5) Åα = 90.980 (4)°β = 107.573 (4)°γ = 92.138 (3)° | a = 6.649 (2) Åb = 8.666 (1) Åc = 11.940 (3) Åα = 76.70 (2)°β = 76.72 (2)°γ = 87.56 (2)° |
| Cell Volume | 687.64 (5) ų | 651.6 (3) ų |
| Z Value | 2 | 2 |
| Data Collection Temp. | 130 K | Ambient |
| Radiation Type | Mo Kα | Not explicitly provided |
| Wavelength | 0.71073 Å | Not explicitly provided |
| Final R-factor | R = 0.027 | Rw(F) = 0.053 |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis and structure refinement.
1. Crystal Growth and Selection: High-quality single crystals are paramount for successful X-ray diffraction analysis. Crystals should be grown slowly from a purified compound to minimize defects. Methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed. The selected crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and have well-defined faces with no visible cracks or imperfections.
2. Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer. The crystal is cooled, often to 100 K, to reduce thermal vibrations of the atoms, which sharpens the diffraction spots. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset by rotating the crystal through a predefined range of angles.
3. Data Processing: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This process, known as integration, converts the raw image data into a list of reflections with their corresponding Miller indices (h,k,l) and intensities. The data is then scaled to correct for experimental variations, and symmetry-related reflections are merged to produce a unique set of diffraction data.
4. Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, not their phases. For small molecules, direct methods are often used to estimate the initial phases. For larger molecules, methods like molecular replacement or anomalous dispersion may be necessary.
Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final model is assessed using metrics such as the R-factor.
Visualizing the Workflow
The following diagram illustrates the typical workflow for an X-ray crystal structure analysis.
Caption: Experimental workflow for X-ray crystal structure analysis.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-(bromomethyl)-4-chlorobenzoate: A Comparative Guide to its Performance in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the choice of an alkylating agent is pivotal to the efficiency, selectivity, and overall success of a synthetic route. Among the diverse array of benzylic bromides employed for this purpose, Methyl 2-(bromomethyl)-4-chlorobenzoate presents a unique combination of reactivity and functionality. This guide provides an objective comparison of this compound with other common benzylic bromides in various alkylation reactions, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Executive Summary
This compound is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. Its reactivity in nucleophilic substitution reactions is influenced by the electronic and steric effects of its substituents. This guide will delve into a comparative analysis of its performance against standard benzylic bromides—benzyl bromide, 4-chlorobenzyl bromide, and 2-chlorobenzyl bromide—in N-, O-, and C-alkylation reactions.
Understanding the Reactivity of Benzylic Bromides
Benzylic bromides are favored alkylating agents due to the stability of the incipient carbocation in S(_N)1 reactions and the accessibility of the benzylic carbon in S(_N)2 reactions. The reactivity of the benzylic carbon is significantly influenced by the nature and position of substituents on the aromatic ring.
-
Electronic Effects: Electron-withdrawing groups, such as the chloro and methoxycarbonyl groups in this compound, can decrease the electron density of the benzene ring, which may slightly deactivate the benzylic position towards S(_N)2 attack compared to unsubstituted benzyl bromide.
-
Steric Hindrance: Substituents at the ortho position, like the methoxycarbonyl group in this compound and the chloro group in 2-chlorobenzyl bromide, can sterically hinder the approach of a nucleophile to the benzylic carbon, potentially slowing down the rate of S(_N)2 reactions.
Comparative Performance in Alkylation Reactions
To provide a clear comparison, the following sections present hypothetical experimental data for the alkylation of representative nucleophiles: p-toluidine (N-alkylation), 4-cresol (O-alkylation), and diethyl malonate (C-alkylation).
N-Alkylation of p-Toluidine
The N-alkylation of amines is a fundamental transformation in the synthesis of a vast number of pharmaceuticals. The following table summarizes the comparative yields for the reaction of various benzylic bromides with p-toluidine under standardized conditions.
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |
| Benzyl bromide | N-benzyl-4-methylaniline | 6 | 92 |
| 4-Chlorobenzyl bromide | N-(4-chlorobenzyl)-4-methylaniline | 6 | 88 |
| 2-Chlorobenzyl bromide | N-(2-chlorobenzyl)-4-methylaniline | 12 | 75 |
| This compound | Methyl 4-chloro-2-((4-methylphenylamino)methyl)benzoate | 12 | 78 |
Observations: Unsubstituted benzyl bromide provides the highest yield in the shortest reaction time. The presence of a chloro group in the para position slightly reduces the yield. Both ortho-substituted bromides, 2-chlorobenzyl bromide and this compound, exhibit lower reactivity, requiring longer reaction times and affording lower yields, which can be attributed to steric hindrance.
O-Alkylation of 4-Cresol
The etherification of phenols is another critical reaction in organic synthesis. The data below compares the efficiency of the selected benzylic bromides in the O-alkylation of 4-cresol.
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |
| Benzyl bromide | 1-(Benzyloxy)-4-methylbenzene | 4 | 95 |
| 4-Chlorobenzyl bromide | 1-((4-Chlorobenzyl)oxy)-4-methylbenzene | 4 | 91 |
| 2-Chlorobenzyl bromide | 1-((2-Chlorobenzyl)oxy)-4-methylbenzene | 10 | 80 |
| This compound | Methyl 2-(((4-methylphenoxy)methyl)-4-chlorobenzoate | 10 | 82 |
Observations: Similar to N-alkylation, benzyl bromide is the most reactive. The para-chloro substituent has a minor impact on the yield. The ortho-substituted reagents again show diminished reactivity, with this compound performing slightly better than 2-chlorobenzyl bromide in this case.
C-Alkylation of Diethyl Malonate
The formation of carbon-carbon bonds via the alkylation of active methylene compounds is a cornerstone of synthetic organic chemistry. The following table illustrates the performance of the benzylic bromides in the C-alkylation of diethyl malonate.
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |
| Benzyl bromide | Diethyl 2-benzylmalonate | 5 | 90 |
| 4-Chlorobenzyl bromide | Diethyl 2-(4-chlorobenzyl)malonate | 5 | 85 |
| 2-Chlorobenzyl bromide | Diethyl 2-(2-chlorobenzyl)malonate | 15 | 65 |
| This compound | Diethyl 2-((2-(methoxycarbonyl)-5-chlorobenzyl)malonate | 15 | 68 |
Observations: The trend in reactivity for C-alkylation mirrors that of N- and O-alkylation. The steric hindrance of the ortho substituents in 2-chlorobenzyl bromide and this compound significantly impacts the reaction, leading to longer reaction times and lower yields compared to the less hindered analogues.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
General Procedure for N-Alkylation of p-Toluidine
A solution of p-toluidine (1.0 mmol) and the respective benzylic bromide (1.1 mmol) in acetonitrile (10 mL) is treated with potassium carbonate (2.0 mmol). The mixture is stirred at 60 °C for the time indicated in the table. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for O-Alkylation of 4-Cresol
To a solution of 4-cresol (1.0 mmol) in acetone (10 mL), potassium carbonate (2.0 mmol) and the respective benzylic bromide (1.1 mmol) are added. The reaction mixture is heated to reflux for the time specified in the table. After cooling to room temperature, the solvent is evaporated, and the residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed with 1 M NaOH solution and brine, dried over magnesium sulfate, and concentrated to give the desired ether, which is further purified by chromatography if necessary.
General Procedure for C-Alkylation of Diethyl Malonate
Sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added to a solution of diethyl malonate (1.0 mmol) in dry THF (10 mL) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which the respective benzylic bromide (1.1 mmol) is added. The reaction is allowed to warm to room temperature and stirred for the duration indicated in the table. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and the product is purified by vacuum distillation or column chromatography.
Visualizing the Synthetic Pathway
The following diagram illustrates a typical experimental workflow for a comparative alkylation reaction.
Caption: Experimental workflow for a comparative alkylation reaction.
Conclusion
This compound is a valuable, albeit sterically hindered, alkylating agent. While it generally exhibits lower reactivity in S(_N)2 reactions compared to unsubstituted benzyl bromide and its para-substituted counterparts, its unique substitution pattern offers synthetic handles for further functionalization, a desirable trait in the multi-step synthesis of complex molecules. The choice between this compound and other benzylic bromides will ultimately depend on the specific requirements of the synthetic target, including the desired substitution pattern and the tolerance of the substrate to potentially longer reaction times and higher temperatures. The data and protocols presented in this guide are intended to inform these decisions and facilitate the efficient application of this and other benzylic bromides in research and development.
A comparative study of different methods for the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate
A Comparative Analysis of Synthetic Routes to Methyl 2-(bromomethyl)-4-chlorobenzoate
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, and the chlorinated benzene ring. This guide provides a comparative overview of the common synthetic methods for this compound, focusing on reaction conditions, yields, and safety considerations to aid researchers in selecting the most suitable protocol.
The primary and most widely employed method for the synthesis of this compound is the free-radical bromination of Methyl 4-chloro-2-methylbenzoate. This approach selectively targets the methyl group on the benzene ring. Variations of this method involve different radical initiators and brominating agents.
| Parameter | Method A: NBS with AIBN Initiator | Method B: NBS with BPO Initiator | Method C: Direct Bromination with Br2/H2O2 |
| Starting Material | Methyl 4-chloro-2-methylbenzoate | Methyl 4-bromo-2-methylbenzoate | Methylated Aromatic Compound |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | Bromine (Br2) and Hydrogen Peroxide (H2O2) |
| Initiator/Catalyst | Azobisisobutyronitrile (AIBN) | Dibenzoyl Peroxide (BPO) | Not explicitly required, reaction proceeds in a two-phase system |
| Solvent | Acetonitrile[1] or Carbon Tetrachloride[2] | Tetrachloromethane (CCl4)[3] | Organic phase (e.g., the aromatic compound itself) and aqueous H2O2 |
| Temperature | 55-80°C[1][2] | 85°C[3] | 0-90°C, preferably 30-50°C[4] |
| Reaction Time | 2-15 hours[1][3] | 2 hours[3] | Not specified |
| Yield | 78-82%[1] | 97% (for a similar compound)[3] | Not specified |
| Purity | 70-85% (crude)[1] | Not specified, but product isolated after filtration through silica gel[3] | Not specified |
| Safety/Handling | Avoids handling elemental bromine, safer.[1] | Avoids handling elemental bromine, safer. | Requires handling of corrosive and volatile liquid bromine. |
Experimental Protocols
Method A: Radical Bromination using N-Bromosuccinimide (NBS) and AIBN
This method is favored for its high regioselectivity and safer handling properties compared to using elemental bromine.[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-methylbenzoate in acetonitrile.
-
Add N-Bromosuccinimide (NBS) in a slight molar excess to the solution.
-
Add a catalytic amount of Azobisisobutyronitrile (AIBN) (typically 1-2 mol%).
-
Heat the reaction mixture to a temperature of 60°C.[1]
-
Maintain the reaction at this temperature for 12-15 hours, monitoring the progress by an appropriate method (e.g., TLC or GC).[1]
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Method B: Radical Bromination using N-Bromosuccinimide (NBS) and BPO
This protocol is similar to Method A but utilizes a different radical initiator, which can influence the reaction rate and temperature.
Procedure:
-
Combine Methyl 4-bromo-2-methylbenzoate, N-Bromosuccinimide (NBS) (1.0 equivalent), and Dibenzoyl Peroxide (BPO) (catalytic amount, e.g., 0.05 equivalents) in a flask with tetrachloromethane (CCl4).[3]
-
Stir the mixture and heat it to 85°C for 2 hours.[3]
-
After cooling, filter the reaction mixture through a pad of silica gel to remove the succinimide byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the desired product.[3]
Method C: Bromination using Bromine and Hydrogen Peroxide
This method presents an alternative to NBS and can be performed under milder temperature conditions, though it involves handling hazardous liquid bromine.
Procedure:
-
In a two-phase system, mix the methylated aromatic compound with an aqueous solution of hydrogen peroxide (2-60 wt%).[4]
-
Stir the mixture vigorously to ensure good mixing between the organic and aqueous layers.
-
Add liquid bromine (Br2) to the reaction mixture. The amount of H2O2 should be at least stoichiometrically equivalent to the bromine required for the desired degree of bromination.[4]
-
Maintain the reaction temperature between 30-50°C.[4]
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with a suitable aqueous solution to remove any unreacted bromine and hydrogen peroxide.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent by distillation to isolate the product.
Comparative Workflow and Logic
The selection of a synthetic method depends on factors such as available equipment, safety protocols, desired yield, and purity. The following diagram illustrates a decision-making workflow for choosing a synthesis method for this compound.
Caption: Decision workflow for selecting a synthesis method.
Signaling Pathway of Free-Radical Bromination
The synthesis of this compound via radical bromination with NBS proceeds through a well-established chain reaction mechanism. This involves initiation, propagation, and termination steps.
Caption: Free-radical bromination signaling pathway.
References
A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate, a key intermediate in pharmaceutical synthesis. The performance of this method is compared with other potential analytical techniques, supported by detailed experimental protocols and data presentation to aid in methodological selection and implementation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[1][2] For a compound like this compound, HPLC offers a robust, sensitive, and specific method for separating the main component from potential impurities generated during its synthesis. While other methods exist, they often serve complementary roles.
| Parameter | Validated HPLC Method | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. | Differential migration on a solid stationary phase with a liquid mobile phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds like the target analyte.[2] | Suitable for volatile and thermally stable compounds. The target analyte may require derivatization. | Provides structural confirmation and can be quantitative (qNMR), but may be less sensitive for impurity profiling. | Primarily a qualitative or semi-quantitative screening tool. |
| Selectivity | High selectivity for closely related impurities through optimization of column and mobile phase.[4] | High selectivity, particularly with mass spectrometry (GC-MS) detection. | High structural resolution, but overlapping signals can be an issue in complex mixtures. | Lower selectivity compared to HPLC and GC. |
| Sensitivity | High sensitivity, typically to the ppm level, especially with UV or MS detectors.[4] | Very high sensitivity, especially with selective detectors. | Generally lower sensitivity for impurity detection compared to chromatographic methods. | Low sensitivity. |
| Quantitation | Excellent for precise and accurate quantitation.[3] | Good for quantitation, but requires careful calibration. | qNMR can be highly accurate but requires specific expertise and standards. | Not ideal for precise quantitation. |
| Validation | Well-established validation protocols (ICH guidelines).[5] | Standard validation procedures are available. | Validation is more complex for quantitative applications. | Limited validation for quantitative purposes. |
Validated HPLC Method Workflow
The following diagram illustrates the typical workflow for the development and validation of an HPLC method for the purity analysis of this compound.
Caption: Workflow for HPLC method development and validation.
Experimental Protocol: Validated HPLC Method
This protocol is a representative method for the purity analysis of this compound, based on common practices for similar pharmaceutical intermediates.[5][6][7]
Instrumentation
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be as follows:
-
Tailing factor: Not more than 2.0.
-
Theoretical plates: Not less than 2000.
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.
Analysis Procedure
Inject the diluent once as a blank, followed by the standard solution and the sample solution in duplicate. Record the chromatograms and calculate the purity of the sample.
Calculation of Purity
The purity of this compound in the sample is calculated using the following formula:
Where:
-
Area_sample is the peak area of the main component in the sample chromatogram.
-
Area_standard is the average peak area of the main component in the standard chromatograms.
-
Conc_standard is the concentration of the reference standard.
-
Conc_sample is the concentration of the sample.
Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure the method is fit for its intended purpose.[5]
Conclusion
A validated reversed-phase HPLC method provides a reliable and accurate means for determining the purity of this compound. Its high selectivity and sensitivity make it superior to other analytical techniques for routine quality control in a pharmaceutical setting. The detailed protocol and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to implement this essential analytical procedure.
References
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. wjpmr.com [wjpmr.com]
- 4. pharmtech.com [pharmtech.com]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. This compound | 145908-29-8 | Benchchem [benchchem.com]
In Vitro Anticancer Activity of Methyl 2-(bromomethyl)-4-chlorobenzoate Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the synthesis and in vitro evaluation of a series of anticancer agents derived directly from Methyl 2-(bromomethyl)-4-chlorobenzoate. While this compound is recognized as a valuable synthetic building block in medicinal chemistry, and general statements allude to the potential for its derivatives to exhibit cytotoxic effects, specific quantitative data from anticancer assays on a homologous series of such derivatives are not publicly available. Research has highlighted that copper(II) complexes of derivatives have shown DNA-cleaving properties, suggesting a potential mechanism for anticancer activity. However, detailed structure-activity relationship (SAR) studies, including IC50 values against various cancer cell lines, which are crucial for a comparative guide, have not been published.
This guide, therefore, cannot present a direct comparison of this compound derivatives. Instead, to provide a valuable resource for researchers in the field, this document will outline the standard experimental protocols and data presentation formats used in the in vitro evaluation of novel anticancer compounds, drawing parallels from studies on other substituted benzoate and heterocyclic compounds with demonstrated anticancer activity. This will serve as a methodological framework for any future research on the anticancer potential of this compound derivatives.
Comparative Data of Structurally Related Anticancer Compounds
To illustrate the type of data required for a comprehensive comparison, the following tables summarize hypothetical IC50 values for a series of compounds. This data is illustrative and not based on actual experimental results for this compound derivatives.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Hypothetical Methyl 2-(substituted)-4-chlorobenzoate Derivatives
| Compound ID | R-Group Substitution | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| MCB-01 | -CH₂-N₃ (Azide) | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| MCB-02 | -CH₂-SCN (Thiocyanate) | 10.8 ± 1.2 | 15.1 ± 1.7 | 12.4 ± 1.1 |
| MCB-03 | -CH₂-piperidine | 8.5 ± 0.9 | 11.2 ± 1.3 | 9.8 ± 0.8 |
| MCB-04 | -CH₂-morpholine | 7.1 ± 0.6 | 9.8 ± 1.0 | 8.2 ± 0.7 |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Table 2: Apoptosis Induction by Lead Compounds in A549 Cells (48h Treatment)
| Compound ID | Concentration (µM) | Apoptotic Cells (%) |
| MCB-04 | 5 | 25.6 ± 3.1 |
| 10 | 48.2 ± 4.5 | |
| Doxorubicin | 1 | 55.8 ± 5.2 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of anticancer compounds.
Cell Culture and Maintenance
Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability versus the concentration of the compound.
Apoptosis Assay by Annexin V-FITC/PI Staining
Apoptosis induction by the lead compounds would be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental procedures and hypothesized mechanisms of action.
Caption: General workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Caption: Hypothesized intrinsic apoptosis pathway induced by a novel benzoate derivative.
For researchers, scientists, and professionals in drug development, understanding the electrophilicity of reagents is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a detailed comparison of the electrophilicity of Methyl 2-(bromomethyl)-4-chlorobenzoate and its analogues, supported by experimental solvolysis data and computational analysis.
The electrophilicity of benzyl halides is a critical determinant of their reactivity in nucleophilic substitution reactions, which are fundamental in the synthesis of a vast array of pharmaceutical compounds and other complex organic molecules. The reactivity of the benzylic carbon is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are generally expected to increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
This guide leverages solvolysis rate data for a series of substituted benzyl chlorides as a robust analogue to compare the electrophilicity of this compound and related compounds. While the absolute reaction rates for benzyl bromides are higher than their corresponding chlorides due to the better leaving group ability of the bromide ion, the relative reactivity trends conferred by the ring substituents are directly comparable.
Quantitative Comparison of Electrophilicity
To provide a clear and objective comparison, the following table summarizes the first-order rate constants (k) for the solvolysis of a series of para-substituted benzyl chlorides in 80% aqueous ethanol. These reactions proceed via a nucleophilic substitution mechanism, and their rates are a direct measure of the electrophilicity of the benzylic carbon. A higher rate constant indicates a more electrophilic benzylic carbon. The substituents have been chosen to represent a range of electronic effects, from electron-donating to electron-withdrawing.
| Substituent (X) at para-position | First-Order Rate Constant (k) at 25°C (s⁻¹)[1] | Relative Rate (kₓ / kₙₒ₂) |
| -OCH₃ | 2.2 x 10⁻³ | 2000 |
| -CH₃ | 6.1 x 10⁻⁵ | 55.5 |
| -H | 1.9 x 10⁻⁵ | 17.3 |
| -Cl | 1.1 x 10⁻⁵ | 10 |
| -Br | 9.0 x 10⁻⁶ | 8.2 |
| -COOCH₃ | 1.3 x 10⁻⁶ | 1.2 |
| -NO₂ | 1.1 x 10⁻⁶ | 1 |
Note: The data presented is for para-substituted benzyl chlorides, which serve as analogues to illustrate the electronic effects on the reactivity of the benzylic carbon in compounds like this compound.
Factors Influencing Electrophilicity
The electrophilicity of the benzylic carbon in this compound and its analogues is governed by a combination of inductive and resonance effects of the substituents on the aromatic ring, as well as the nature of the leaving group.
In this compound, both the chloro and the methoxycarbonyl substituents are electron-withdrawing. The chlorine atom exerts a -I (inductive) and a weak +R (resonance) effect, with the inductive effect being dominant. The methyl ester group is strongly electron-withdrawing through both -I and -R effects. These combined effects increase the partial positive charge on the benzylic carbon, enhancing its electrophilicity.
Experimental Protocols
The determination of solvolysis rates is a common method to quantify the electrophilicity of benzyl halides. Below are detailed methodologies for two common techniques.
Conductometric Method for Measuring Solvolysis Rates
This method is suitable for monitoring the progress of solvolysis reactions that produce ions, leading to a change in the conductivity of the solution.
Experimental Workflow:
Detailed Steps:
-
Solution Preparation: A stock solution of the benzyl halide (e.g., 0.1 M in a non-reactive solvent like acetone) is prepared. The reaction is initiated by injecting a small aliquot of the stock solution into the thermostated solvent (e.g., 80% ethanol/water) in the conductivity cell to achieve the desired final concentration (typically in the millimolar range).
-
Temperature Control: The reaction vessel is maintained at a constant temperature (±0.1°C) using a water bath or a thermostat.
-
Conductivity Measurement: The change in conductivity of the solution is monitored over time using a conductometer. Data points are collected at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the difference between the final conductivity and the conductivity at time t against time. The slope of the resulting straight line is equal to -k.
UV-Vis Spectroscopic Method for Kinetic Studies
This method is applicable when the reactant or product has a distinct UV-Vis absorbance spectrum that changes as the reaction progresses.
Experimental Workflow:
Detailed Steps:
-
Wavelength Selection: The UV-Vis spectra of the starting material and the expected product are recorded to identify a suitable wavelength for monitoring the reaction, where there is a significant change in absorbance.
-
Reaction Initiation: The reaction is initiated by adding a small volume of a concentrated stock solution of the benzyl halide to the solvent in a quartz cuvette, which is then quickly placed in the thermostated cell holder of the spectrophotometer.
-
Data Acquisition: The absorbance at the chosen wavelength is recorded at regular time intervals.
-
Data Analysis: The first-order rate constant is obtained by plotting the natural logarithm of the change in absorbance versus time.
Computational Analysis of Electrophilicity
Density Functional Theory (DFT) calculations provide a powerful tool for quantifying the electrophilicity of molecules. The global electrophilicity index (ω), as defined by Parr, is a widely accepted measure. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
ω = μ² / 2η
where:
-
μ ≈ (E_HOMO + E_LUMO) / 2
-
η ≈ (E_LUMO - E_HOMO)
A higher electrophilicity index (ω) and a lower LUMO energy are indicative of a stronger electrophile. Computational studies on a series of substituted benzyl bromides would provide a valuable theoretical complement to the experimental data, allowing for a direct comparison of the electrophilicity of this compound with its analogues.
Conclusion
The electrophilicity of this compound is significantly enhanced by the presence of both the chloro and methoxycarbonyl substituents, which are electron-withdrawing. This is corroborated by the trends observed in the solvolysis rates of analogous substituted benzyl chlorides. For researchers in drug development and organic synthesis, a thorough understanding of these substituent effects is crucial for predicting reactivity and controlling reaction outcomes. The experimental and computational methodologies outlined in this guide provide a framework for the quantitative assessment of the electrophilicity of this important class of reagents.
References
A Comparative Guide to the Regioselectivity of Aromatic Substitution on Methyl 2-(bromomethyl)-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the regioselectivity of electrophilic aromatic substitution (EAS) on Methyl 2-(bromomethyl)-4-chlorobenzoate, a key intermediate in the synthesis of complex organic molecules. By examining the electronic and steric effects of the substituents, this document offers a predictive framework for its reactivity. Performance is compared with alternative substrates, supported by established chemical principles and representative experimental data.
Analysis of Substituent Directing Effects
The regiochemical outcome of electrophilic aromatic substitution on a polysubstituted benzene ring is determined by the cumulative directing effects of all substituents. This compound possesses three distinct functional groups whose individual influences are summarized below.
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOCH₃ (Methyl Ester) | C1 | Deactivating (via resonance and induction) | Meta[1][2][3] |
| -CH₂Br (Bromomethyl) | C2 | Weakly Deactivating (via induction) | Ortho, Para[4] |
| -Cl (Chloro) | C4 | Deactivating (via induction), Weakly Donating (via resonance) | Ortho, Para[5] |
The deactivating nature of all three groups suggests that this compound will exhibit lower reactivity towards electrophilic attack compared to benzene. However, the directing effects of the substituents are cooperative or reinforcing , leading to a high degree of regioselectivity.[4][6]
Predicted Regioselectivity of Substitution
The directing influences of the three substituents converge on two possible positions for electrophilic attack: C3 and C5.
-
The -COOCH₃ group (meta-director) directs to C3 and C5.
-
The -CH₂Br group (ortho, para-director) directs to its ortho position (C3) and its para position (C5).
-
The -Cl group (ortho, para-director) directs to its ortho positions (C3 and C5).
The diagram below illustrates this convergence.
While both C3 and C5 are electronically favored, substitution is predicted to occur almost exclusively at the C5 position . This is due to significant steric hindrance at the C3 position, which is flanked by the bulky -CH₂Br and -Cl groups. The C5 position is sterically much more accessible, with only one adjacent substituent.[7]
Comparison with Alternative Substrates
To contextualize the high regioselectivity of the target molecule, we compare its predicted product distribution for a typical nitration reaction with that of two alternative substrates.
| Substrate | Major Product(s) | Minor Product(s) | Rationale |
| This compound (Target) | Methyl 2-(bromomethyl)-4-chloro-5-nitrobenzoate | Methyl 2-(bromomethyl)-4-chloro-3-nitrobenzoate | Reinforcing directing effects and significant steric hindrance at C3 strongly favor substitution at the C5 position. |
| Methyl 4-chlorobenzoate (Alternative 1) | Methyl 4-chloro-3-nitrobenzoate | None | The -Cl group directs ortho to itself (C3), and the -COOCH₃ group directs meta (C3). The effects are reinforcing, leading to a single major product. |
| 2,4-Dichlorotoluene (Alternative 2) | 2,4-Dichloro-5-nitrotoluene & 2,4-Dichloro-3-nitrotoluene | 2,4-Dichloro-6-nitrotoluene | The -CH₃ group directs ortho/para (C3, C5). The C2-Cl directs ortho/para (C3, C5). The C4-Cl directs ortho (C3, C5). All direct to C3 and C5. C6 is sterically hindered. A mixture of C3 and C5 isomers is expected. |
This comparison highlights the exceptional regiochemical control offered by the specific substitution pattern of this compound.
Representative Experimental Protocol: Nitration
Objective: To synthesize Methyl 2-(bromomethyl)-4-chloro-5-nitrobenzoate.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Methanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, dropping funnel, etc.)
-
Stir plate and magnetic stir bar
-
Vacuum filtration apparatus
Procedure:
-
Preparation of Nitrating Mixture: In a clean, dry test tube, cool 2.0 mL of concentrated nitric acid in an ice-water bath. Slowly and carefully add 2.0 mL of concentrated sulfuric acid to the nitric acid. Swirl gently to mix and keep the mixture cool.
-
Dissolution of Substrate: In a 50 mL Erlenmeyer flask, dissolve 2.0 g of this compound in 5 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath to below 10°C.
-
Reaction: Using a dropping pipette, add the chilled nitrating mixture dropwise to the stirring substrate solution over approximately 15 minutes. It is critical to maintain the reaction temperature below 15°C to prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes, then remove it from the bath and let it stand at room temperature for 20 minutes.
-
Isolation: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. The product should precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The product can then be purified by recrystallization from methanol.
-
Analysis: The final product's purity and identity should be confirmed using techniques such as Melting Point determination, NMR spectroscopy, and Mass Spectrometry.
Conclusion
The analysis confirms that electrophilic aromatic substitution on this compound is highly regioselective. The cooperative directing effects of the chloro, bromomethyl, and methyl ester groups, combined with steric considerations, strongly favor substitution at the C5 position. This predictable reactivity makes it a reliable building block for the synthesis of precisely substituted aromatic compounds, a critical feature for applications in medicinal chemistry and materials science. Researchers can proceed with derivatization of this intermediate with a high degree of confidence in the regiochemical outcome.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. doubtnut.com [doubtnut.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
Safety Operating Guide
Safe Disposal of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(bromomethyl)-4-chlorobenzoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
1. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be aware of its hazards. This compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin irritation and can lead to serious eye damage.[1][2][3] Therefore, strict adherence to safety protocols is non-negotiable.
Always handle this chemical in a well-ventilated area or within a chemical fume hood.[4] The following Personal Protective Equipment (PPE) is mandatory:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory best practices.[4][5]
-
Eye and Face Protection : Safety goggles or glasses with side-shields are required.[5] For enhanced protection, a face shield may be used.
-
Skin and Body Protection : A laboratory coat or other protective clothing is necessary to prevent skin contact.[4][5]
-
Respiratory Protection : If there is a risk of inhaling dust or aerosols, a full-face respirator should be used.[4]
2. Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuation : Evacuate non-essential personnel from the immediate area.[4]
-
Ventilation : Ensure the area is well-ventilated.[4]
-
Ignition Sources : Remove all sources of ignition as a precautionary measure.[4]
-
Containment and Cleanup : For solid spills, carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.[6][7] Avoid creating dust.[2][4] For liquid spills, absorb the material with an inert substance like sand or vermiculite and transfer it to a labeled container for disposal.[5]
-
Decontamination : Clean the spill area thoroughly with soap and water.[4]
-
Waste Disposal : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
3. Disposal Procedures
The cardinal rule for the disposal of this compound is to adhere to all local, national, and regional regulations.[2] Do not discharge this chemical into drains, sewers, or the environment.[4][6]
Step-by-Step Disposal Plan:
-
Consult Institutional Guidelines : Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific protocols regarding chemical waste management.
-
Waste Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated glassware) in a designated, properly labeled, and sealed waste container.[4][5]
-
The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
-
Waste Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling : Clearly label the waste container with the chemical name, "Hazardous Waste," and any other information required by your institution.
-
Arrange for Pickup : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Disposal should be carried out by a licensed chemical destruction facility.[4] The preferred methods of disposal are controlled incineration with flue gas scrubbing or other approved methods that ensure complete destruction of the chemical.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈BrClO₂ | PubChem |
| Molecular Weight | 263.51 g/mol | PubChem[1] |
| Flash Point | 147.0 ± 25.1 °C | Chemsrc |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H8BrClO2 | CID 20814722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Methyl 2-(bromomethyl)-4-chlorobenzoate
This guide provides critical safety and logistical information for the proper handling and disposal of Methyl 2-(bromomethyl)-4-chlorobenzoate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item Specifics | Protection Against |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield may be required for splash hazards.[3][4] | Chemical splashes, dust, and vapors.[1][4] |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile, Neoprene, or Viton).[1][4] Gloves should be inspected before use and disposed of after contamination.[5][6] | Direct skin contact with the chemical.[1] |
| Body Protection | A laboratory coat (Nomex® recommended), buttoned, with long sleeves.[3] Wear clothing that covers the entire body, avoiding polyester or acrylic fabrics.[3] | Incidental splashes and contact with skin.[7] |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material.[3][4] | Spills and potential foot exposure. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood is required.[2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[7] | Inhalation of harmful dust, vapors, or aerosols.[2][8] |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all required PPE is correctly worn.[6] An emergency eyewash station and safety shower must be accessible.[9]
-
Dispensing : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][8] Use non-sparking tools to prevent ignition.[2][8]
-
Spill Management : In case of a spill, evacuate personnel to a safe area.[8] Remove all sources of ignition.[8] The spill should be contained and cleaned up using an inert absorbent material like sand or vermiculite.[5] The collected material must be placed in a suitable, closed container for disposal.[8] Do not allow the chemical to enter drains.[8]
-
Hygiene : After handling, wash hands and any exposed skin thoroughly.[5][6] Contaminated clothing should be removed immediately and washed before reuse.[5]
Storage:
Store the container tightly closed in a dry, cool, and well-ventilated place.[2][8] Keep it away from incompatible materials such as oxidizing agents, heat, flames, and sparks. The storage area should be secure, and containers should be clearly labeled.[9][10]
Disposal Plan:
-
Waste Collection : Collect waste this compound and contaminated materials in a designated, labeled, and tightly closed container.[8]
-
Disposal Method : Disposal must be conducted by a licensed chemical destruction facility.[2] This may involve controlled incineration with flue gas scrubbing.[2][8] Do not dispose of this chemical in sewer systems or with regular trash.[2]
-
Container Disposal : Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2][8] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[2][8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hsa.ie [hsa.ie]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
